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  • Product: N,N,2-Trimethyl-5-nitroaniline
  • CAS: 36714-84-8

Core Science & Biosynthesis

Foundational

N,N,2-Trimethyl-5-nitroaniline reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of N,N,2-Trimethyl-5-nitroaniline For Researchers, Scientists, and Drug Development Professionals Abstract N,N,2-Trimethyl-5-nitroaniline is a substituted nitroanili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reaction Mechanisms of N,N,2-Trimethyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,2-Trimethyl-5-nitroaniline is a substituted nitroaniline derivative with significant utility as a chemical intermediate, particularly in the synthesis of dyes and pigments.[1][2] Its molecular architecture, featuring a combination of electron-donating and electron-withdrawing groups, imparts a unique reactivity profile that is crucial for professionals in chemical synthesis and drug development to understand. This guide provides an in-depth exploration of the core reaction mechanisms associated with N,N,2-Trimethyl-5-nitroaniline, focusing on its synthesis via electrophilic aromatic substitution and its subsequent functional group transformations. The narrative emphasizes the causal relationships behind reaction regioselectivity and provides field-proven experimental protocols, grounded in authoritative references.

Introduction: The Molecular Profile of N,N,2-Trimethyl-5-nitroaniline

N,N,2-Trimethyl-5-nitroaniline is an organic compound characterized by a benzene ring substituted with a dimethylamino group at position 1, a methyl group at position 2, and a nitro group at position 5.[1] Its molecular formula is C₉H₁₂N₂O₂ and it has a molecular weight of 180.20 g/mol .[1] The vibrant yellow color of the compound is typical for nitroanilines and hints at the conjugated electronic system within the molecule.[1]

The molecule's reactivity is dictated by the interplay of its substituents:

  • The N,N-dimethylamino group (-N(CH₃)₂): A powerful electron-donating group that activates the aromatic ring towards electrophilic attack, typically directing incoming electrophiles to the ortho and para positions.

  • The methyl group (-CH₃): A weakly electron-donating group that also activates the ring and provides ortho and para direction.

  • The nitro group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic attack and is a key functional handle for subsequent reactions like reduction.

Understanding the synergy and, at times, the opposition of these directing effects is fundamental to predicting and controlling the reaction outcomes for this molecule.

Core Synthesis Mechanism: Electrophilic Nitration of N,N,2-Trimethylaniline

The most direct and industrially relevant synthesis of N,N,2-Trimethyl-5-nitroaniline is the electrophilic aromatic substitution—specifically, the nitration—of its precursor, N,N,2-trimethylaniline. The choice of a mixed acid reagent (concentrated nitric acid and sulfuric acid) is standard for generating the potent electrophile, the nitronium ion (NO₂⁺).

The Mechanistic Puzzle: Regioselectivity in Strong Acid

On initial inspection, the powerful ortho, para-directing N,N-dimethylamino group would be expected to direct the incoming nitro group to the C4 (para) or C6 (ortho) position. However, the synthesis yields the 5-nitro isomer. This outcome is a classic example of how reaction conditions fundamentally alter the directing ability of a substituent.

In the highly acidic environment of the nitrating mixture, the basic nitrogen atom of the dimethylamino group is protonated, forming an N,N-dimethylanilinium ion [-N⁺H(CH₃)₂]. This protonation has two critical consequences:

  • Deactivation: The positive charge on the nitrogen atom transforms the group from a strong activator into a powerful deactivator via a strong negative inductive effect (-I). It withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack.[3]

  • Shift in Directing Effect: The protonated anilinium group becomes a meta-director.[3][4]

Now, the regioselectivity is governed by the combined influence of the meta-directing anilinium group and the ortho, para-directing methyl group.

  • The -N⁺H(CH₃)₂ group at C1 directs the incoming NO₂⁺ to the meta positions (C3 and C5).

  • The -CH₃ group at C2 directs the incoming NO₂⁺ to its ortho position (C3) and its para position (C5).

Both substituents cooperatively direct the electrophile to the C5 position, with the C3 position being sterically more hindered. This synergy results in the highly regioselective formation of N,N,2-Trimethyl-5-nitroaniline.

Visualization of the Nitration Mechanism

The following diagram illustrates the key steps in the formation and reaction of the nitronium ion with the protonated N,N,2-trimethylaniline substrate.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Substrate Protonation cluster_2 Electrophilic Attack & Aromatization HNO3 HNO₃ H2ONO2+ H₂O-NO₂⁺ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H3O+ H₃O⁺ Sigma_Complex Arenium Ion (Sigma Complex) NO2+->Sigma_Complex Substrate N,N,2-Trimethylaniline Protonated_Substrate Protonated Substrate (-N⁺H(CH₃)₂) Substrate->Protonated_Substrate + H₂SO₄ Protonated_Substrate->Sigma_Complex + NO₂⁺ (at C5) Final_Product N,N,2-Trimethyl-5-nitroaniline Sigma_Complex->Final_Product - H⁺

Caption: Mechanism of N,N,2-Trimethylaniline Nitration.

Experimental Protocol: Synthesis of N,N,2-Trimethyl-5-nitroaniline

This protocol is adapted from standard procedures for the nitration of substituted anilines.[5][6]

Safety Precaution: This reaction is highly exothermic and involves concentrated, corrosive acids. Strict temperature control is essential to prevent runaway reactions.[6] All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Materials & Reagents:

  • N,N,2-Trimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M) for neutralization

  • Ethanol or Methanol for recrystallization

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filtration flask

Procedure:

  • Preparation of the Amine Salt: In the three-neck flask, add a measured volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0 °C.

  • Slowly, dropwise, add N,N,2-trimethylaniline to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition to form the anilinium sulfate salt.[6]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the cold anilinium salt solution. The rate of addition must be controlled to maintain the reaction temperature below 10 °C.[5]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the cold bath for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a cold NaOH solution until the pH is approximately 7-8. This step must be performed slowly and with cooling, as it is highly exothermic.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water. Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the final N,N,2-Trimethyl-5-nitroaniline.[7]

Subsequent Reaction Mechanisms

The functional groups on N,N,2-Trimethyl-5-nitroaniline allow for several important subsequent transformations.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂), yielding N¹,N¹,2-trimethylbenzene-1,4-diamine. This reaction is a cornerstone of aromatic chemistry, as the resulting diamine is a valuable precursor for polymers and dyes.

Mechanism: A common method involves using a metal catalyst like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). The metal acts as the electron donor, and the acid protonates the nitro group's oxygen atoms, facilitating their removal as water. Catalytic hydrogenation using H₂ gas over a palladium, platinum, or nickel catalyst is an alternative, cleaner method. The biological activity of nitroanilines is often linked to the in-vivo reduction of the nitro group by nitroreductase enzymes to form reactive intermediates that can interact with macromolecules.[5]

Reduction_Workflow Start N,N,2-Trimethyl-5-nitroaniline Method1 Method A: Metal/Acid Reduction Start->Method1 Method2 Method B: Catalytic Hydrogenation Start->Method2 Reagents1 Fe, Sn, or Zn + HCl Method1->Reagents1 Product N¹,N¹,2-trimethylbenzene-1,4-diamine Method1->Product Reagents2 H₂ Gas + Pd, Pt, or Ni Catalyst Method2->Reagents2 Method2->Product

Caption: Workflow for the Reduction of the Nitro Group.

Diazotization and Azo Coupling

The primary amine formed from the reduction can be converted into a diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C). This diazonium salt is a powerful electrophile that can react with an activated aromatic compound (the coupling component), such as a phenol or another aniline, to form an azo compound (-N=N-). This azo coupling reaction is the chemical basis for the formation of a vast array of azo dyes.[1]

Physicochemical and Reactivity Data

Computational studies and experimental observations provide insight into the molecule's inherent reactivity.

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance Vibrant yellow solid[1]
Chemical Hardness ~1.69 eV (Indicates intermediate reactivity)[1]
Electrophilicity Index 4.2 - 4.8 eV (Suggests a propensity to accept electrons)[1]
Reactivity Profile Prone to nucleophilic aromatic substitution at positions ortho/para to the nitro group.[1]

Conclusion

The reaction mechanisms of N,N,2-Trimethyl-5-nitroaniline are a compelling case study in physical organic chemistry, demonstrating how reaction conditions can fundamentally alter the electronic nature and directing effects of powerful functional groups. The synthesis is governed by the acid-induced conversion of the activating dimethylamino group into a deactivating, meta-directing anilinium ion, which, in concert with the methyl substituent, provides excellent regiochemical control. Once formed, the compound serves as a versatile intermediate, with the nitro group acting as a key functional handle for reduction and subsequent diazotization reactions, paving the way for its primary application in the synthesis of azo dyes. A thorough understanding of these mechanisms is essential for chemists aiming to manipulate this and related structures for the development of new materials and functional molecules.

References

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link]

  • Fiveable. N,N-dimethylaniline Definition. Available at: [Link]

  • Wikipedia. Dimethylaniline. Available at: [Link]

  • Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position?. Available at: [Link]

  • YouTube. (2023, July 24). The major product formed on nitration of N, N - dimethylaniline with conc. H_2SO_4,NHO_3 mixture.... Available at: [Link]

  • YouTube. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Available at: [Link]

  • ResearchGate. (2025, August 6). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Available at: [Link]

  • Wikipedia. N,N-Dimethylaniline. Available at: [Link]

  • Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position?. Available at: [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

Physical and chemical properties of N,N,2-Trimethyl-5-nitroaniline

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N,2-Trimethyl-5-nitroaniline Introduction N,N,2-Trimethyl-5-nitroaniline (CAS No. 36714-84-8) is an organic compound belonging to the nitroaniline...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N,2-Trimethyl-5-nitroaniline

Introduction

N,N,2-Trimethyl-5-nitroaniline (CAS No. 36714-84-8) is an organic compound belonging to the nitroaniline family. Structurally, it is a derivative of aniline featuring a nitro group at the 5-position and three methyl groups—two on the amine nitrogen (N,N-dimethyl) and one on the aromatic ring at the 2-position.[1] This substitution pattern imparts specific electronic and steric properties that define its reactivity and utility. Primarily recognized for its vibrant yellow color, it serves as a crucial intermediate in the synthesis of various dyes and pigments.[1]

The presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group on the same aromatic scaffold creates a "push-pull" system, which is fundamental to its chromophoric properties and its reactivity in further chemical transformations. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, key chemical reactions, synthesis protocols, and safety considerations, tailored for professionals in chemical research and development.

Molecular Structure and Identifiers

The structural arrangement of functional groups on the aniline ring is central to the compound's properties. The ortho-methyl group provides steric hindrance that can influence the planarity and reactivity of the adjacent dimethylamino group. The nitro group at the meta-position to the dimethylamino group strongly influences the electronic distribution within the aromatic ring.

Identifier Value
IUPAC Name N,N,2-trimethyl-5-nitroaniline[1]
CAS Number 36714-84-8[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)[O-])N(C)C[1]
InChI InChI=1S/C9H12N2O2/c1-7-4-5-8(11(12)13)6-9(7)10(2)3/h4-6H,1-3H3[1]
InChI Key BYNBHYLLYPVADZ-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data for N,N,2-trimethyl-5-nitroaniline is not extensively documented in publicly available literature. However, its properties can be inferred from its structure and comparison with related compounds.

Property Value / Description Source
Appearance Vibrant yellow solid.[1]
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF), typical for nitroaromatic compounds.Inferred
Melting Point Not specified in available literature.
Boiling Point Not specified in available literature.
Chemical Hardness Approximately 1.69 eV, indicating intermediate reactivity.[1]
Electrophilicity Index 4.2-4.8 eV, suggesting a high propensity to act as an electron acceptor in reactions.[1]

Synthesis and Purification

The synthesis of N,N,2-trimethyl-5-nitroaniline is typically achieved through a two-step process starting from o-toluidine. The first step involves the nitration of the aromatic ring to produce the precursor, 2-methyl-5-nitroaniline. The second step is the exhaustive methylation of the primary amine group.

Synthesis_Workflow start o-Toluidine step1 2-Methyl-5-nitroaniline start->step1  Nitration (HNO₃ / H₂SO₄) step2 N,N,2-Trimethyl-5-nitroaniline step1->step2 N,N-Dimethylation (e.g., CH₃I)

Caption: Overall synthesis pathway for N,N,2-Trimethyl-5-nitroaniline.

Protocol 1: Synthesis of 2-Methyl-5-nitroaniline (Precursor)

This protocol is based on the standard nitration of o-toluidine. The key challenge is controlling the regioselectivity of the nitration. Using sulfuric acid as a solvent protonates the amino group, forming an ammonium salt. This deactivates the ring and directs the incoming nitro group primarily to the meta-position relative to the ammonium group (para to the methyl group).

Methodology:

  • Preparation of Reaction Vessel: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to below 10 °C using an ice-salt bath. This is critical to minimize side reactions and control the exothermic nature of the subsequent steps.[2]

  • Substrate Addition: Slowly add o-toluidine dropwise to the cooled, stirring sulfuric acid. The temperature must be maintained below 10 °C to prevent uncontrolled oxidation and formation of byproducts.[2] This step forms the o-toluidinium salt in situ.[2]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the o-toluidinium salt solution over approximately 2 hours, ensuring the reaction temperature is strictly maintained below 10 °C.[2]

  • Work-up: Once the addition is complete, allow the mixture to stir for an additional hour in the cold, then pour it slowly onto a large volume of crushed ice with vigorous stirring.[2]

  • Precipitation and Isolation: Neutralize the acidic solution by slowly adding a concentrated base (e.g., sodium hydroxide solution) until the solution is basic. The 2-methyl-5-nitroaniline will precipitate as a yellow-orange solid.[2]

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove residual acid and salts, and dry. Further purification can be achieved by recrystallization from ethanol.[2]

Protocol 2: N,N-Dimethylation of 2-Methyl-5-nitroaniline

This step introduces the two methyl groups onto the nitrogen atom. Methyl iodide is a common and effective methylating agent for this purpose.

Methodology:

  • Dissolution: Dissolve the purified 2-methyl-5-nitroaniline in a polar aprotic solvent such as dimethylformamide (DMF) in a reaction flask.

  • Base Addition: Add a suitable base, such as potassium carbonate, to the solution. The base acts as a proton scavenger for the amine.

  • Methylation: Add methyl iodide to the mixture. A slight excess of methyl iodide is typically used to ensure complete dimethylation. The reaction is often heated (e.g., to 80 °C) to increase the rate.[1] Careful control of stoichiometry is necessary to prevent the formation of a quaternary ammonium salt (over-alkylation).[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N,N,2-trimethyl-5-nitroaniline can be purified by column chromatography on silica gel.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of N,N,2-trimethyl-5-nitroaniline is dictated by its three key functional components: the nitro group, the dimethylamino group, and the aromatic ring.

Chemical_Reactions main N,N,2-Trimethyl-5-nitroaniline reduction Reduction to Amine (N,N,2-Trimethylbenzene-1,4-diamine) main->reduction [H] (e.g., Fe/HCl) diazotization Diazotization & Azo Coupling (Forms Azo Dyes) main->diazotization 1. NaNO₂ / H⁺ 2. Coupling Agent nitration Further Aromatic Nitration main->nitration HNO₃ / H₂SO₄ note Note: Reactions require reduction of NO₂ to NH₂ prior to diazotization or are subject to harsh conditions.

Caption: Key chemical transformations of N,N,2-Trimethyl-5-nitroaniline.

  • Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to a primary amine. This transformation is fundamental for creating diamine building blocks used in polymer and pharmaceutical synthesis. Common reducing agents include metals in acidic media (e.g., iron or tin in HCl) or catalytic hydrogenation (e.g., H₂ over Pd/C).[1] This reaction converts the yellow nitro compound into a colorless or pale diamine.

  • Diazotization: While the tertiary amine cannot be diazotized, if the nitro group is first reduced to a primary amine, the resulting aromatic diamine can undergo diazotization at the newly formed amino group. The resulting diazonium salt is a versatile intermediate for introducing a wide range of functional groups or for participating in azo coupling reactions to form vibrant azo dyes.[1]

  • Electrophilic Aromatic Substitution: The powerful electron-donating dimethylamino group and the electron-withdrawing nitro group have competing effects on the aromatic ring's reactivity towards further substitution. The dimethylamino group is a strong activating ortho-, para- director, while the nitro group is a strong deactivating meta- director. Further nitration, for example, would be directed by these groups to the remaining available positions on the ring, though the overall deactivation by the nitro group may require harsh reaction conditions.[1]

Spectroscopic and Analytical Characterization

  • ¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the three types of methyl groups and the aromatic protons.

    • Aromatic Protons (3H): Three signals in the aromatic region (approx. 6.5-8.0 ppm), with splitting patterns determined by their coupling constants.

    • N,N-dimethyl Protons (6H): A singlet around 2.5-3.0 ppm.

    • Ring Methyl Protons (3H): A singlet around 2.2-2.5 ppm.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals: six for the aromatic ring (four substituted, two unsubstituted) and three for the methyl groups. The carbon attached to the nitro group would be significantly downfield.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 180.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively, as well as C-N stretching and aromatic C-H and C=C bands.

Safety and Toxicological Profile

Specific toxicological data for N,N,2-trimethyl-5-nitroaniline is limited. However, studies have indicated that it may have genotoxic potential, showing positive results in bacterial mutation assays.[1] This suggests it should be handled as a potential mutagen.

Furthermore, its precursor, 2-methyl-5-nitroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[3][4][5] Given the structural similarity, it is prudent to handle N,N,2-trimethyl-5-nitroaniline with a high degree of caution.

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

N,N,2-Trimethyl-5-nitroaniline is a valuable chemical intermediate defined by the interplay of its electron-donating and electron-withdrawing functional groups. Its synthesis from o-toluidine via nitration and subsequent N,N-dimethylation is a well-established, though exacting, process. The compound's primary utility lies in its potential for further functionalization, particularly through the reduction of its nitro group to form diamine precursors for dyes and other complex organic molecules. Due to its potential genotoxicity and the known hazards of its precursors, strict adherence to safety protocols during its handling and use is essential.

References

  • Chandan Interamediates & Chemicals Private Limited. Pharma Chemicals - 2 Methyl 5 Nitroaniline Refine Manufacturer and Supplier from Ahmedabad. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 2-Methyl-5-nitroaniline. Available at: [Link]

  • Chandan Interamediates & Chemicals Pvt Ltd. 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad. Available at: [Link]

  • ResearchGate. The 2-methyl-5-nitroaniline molecule (experimental geometry) with.... Available at: [Link]

  • Loba Chemie. (2024, March 29). 2-METHYL-5-NITROANILINE Safety Data Sheet. Available at: [Link]

  • PubChem. 2-Methyl-5-nitroaniline. Available at: [Link]

  • MDPI. (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Available at: [Link]

  • Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available at: [Link]

Sources

Foundational

Nucleophilic aromatic substitution mechanism for N,N,2-Trimethyl-5-nitroaniline

This guide details the mechanistic principles and process engineering requirements for the synthesis of N,N,2-Trimethyl-5-nitroaniline via Nucleophilic Aromatic Substitution (SNAr). Executive Summary: The "Meta-Activatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic principles and process engineering requirements for the synthesis of N,N,2-Trimethyl-5-nitroaniline via Nucleophilic Aromatic Substitution (SNAr).

Executive Summary: The "Meta-Activation" Challenge The synthesis of N,N,2-Trimethyl-5-nitroaniline via SNAr presents a specific regiochemical paradox. Unlike standard SNAr reactions where the activating group is ortho or para to the leaving group, the precursor required for this specific isomer (2-Halo-4-nitrotoluene ) places the activating nitro group meta to the site of nucleophilic attack. Consequently, this reaction is kinetically inhibited compared to its isomers, requiring specific high-energy protocols and careful leaving group selection (Fluoro > Chloro) to proceed.

Part 1: Mechanistic Architecture

1.1 Retrosynthetic Logic & Precursor Selection

To synthesize N,N,2-Trimethyl-5-nitroaniline (Target), we must displace a leaving group at the C1 position (relative to the aniline nomenclature).

  • Target Structure: 1-(Dimethylamino)-2-methyl-5-nitrobenzene.

  • Required Precursor: 1-Fluoro-2-methyl-4-nitrobenzene (Common name: 2-Fluoro-4-nitrotoluene ).

  • Nucleophile: Dimethylamine (

    
    ).
    

The Regiochemical Trap: It is critical to distinguish the target precursor from its isomer, 2-Fluoro-5-nitrotoluene.

  • 2-Fluoro-5-nitrotoluene: Nitro is para to Fluoro. Reaction is fast. Product is N,N,2-Trimethyl-4 -nitroaniline. (Wrong Isomer).

  • 2-Fluoro-4-nitrotoluene: Nitro is meta to Fluoro. Reaction is slow. Product is N,N,2-Trimethyl-5 -nitroaniline. (Correct Target).

1.2 Reaction Energy Landscape (The Meta-Penalty)

The mechanism follows the standard addition-elimination pathway (


), but with a destabilized intermediate.
  • Step 1: Nucleophilic Attack (

    
    , Rate Limiting): 
    The dimethylamine attacks the C2 carbon (toluene numbering) bearing the fluorine. This disrupts aromaticity and forms the Meisenheimer complex (σ-complex).
    
  • Step 2: Resonance Stabilization (The Bottleneck): In para-activated systems, the negative charge delocalizes onto the nitro group oxygens.

    • In this Meta-system: The negative charge delocalizes to positions C2, C4, and C6 relative to the attack. Since the Nitro group is at C4 (relative to methyl) but meta to the attack site, the negative charge cannot delocalize onto the Nitro group. The complex relies solely on the inductive electron-withdrawing effect (-I) of the Nitro and Fluoro groups, without resonance assistance (-M).

  • Step 3: Elimination (

    
    , Fast): 
    Restoration of aromaticity and expulsion of the Fluoride ion.
    
1.3 Visualization: Reaction Pathway & Isomer Divergence

SNAr_Mechanism Substrate Precursor: 2-Fluoro-4-nitrotoluene TS_Meta Transition State (Meta) High Energy Barrier (Inductive Stabilization Only) Substrate->TS_Meta Attack at C2 (Meta to NO2) TS_Para Transition State (Para) Low Energy Barrier (Resonance Stabilized) Substrate->TS_Para Hypothetical Attack at C4? (Blocked by NO2) Nucleophile Nucleophile: Dimethylamine Nucleophile->Substrate Intermediate_Meta Meisenheimer Complex (Charge on Ring Carbons Only) TS_Meta->Intermediate_Meta Product_Target TARGET: N,N,2-Trimethyl-5-nitroaniline Intermediate_Meta->Product_Target -HF Product_Isomer WRONG ISOMER: N,N,2-Trimethyl-4-nitroaniline TS_Para->Product_Isomer Comparison Comparison Substrate: 2-Fluoro-5-nitrotoluene Comparison->TS_Para Attack at C2 (Para to NO2)

Caption: Divergence of SNAr pathways. The target requires the high-energy "Meta" pathway (Red), whereas the "Para" pathway (Green) yields the incorrect 4-nitro isomer.

Part 2: Process Engineering & Protocol

Due to the lack of resonance stabilization, the reaction requires forcing conditions . The use of Fluoro as the leaving group is non-negotiable; the C-F bond is highly polarized, accelerating the rate-limiting attack step (


) via strong inductive effects, which compensates for the lack of resonance. Chloro-analogs often fail to react or require temperatures that cause decomposition.
2.1 Reagent & Solvent System
ComponentSpecificationRole
Substrate 2-Fluoro-4-nitrotoluene (>98%)Precursor. Must be free of 2-Fluoro-5-nitrotoluene to avoid isomer contamination.
Nucleophile Dimethylamine (40% aq. or 2M in THF)Reactant. Use 3-5 equivalents to drive kinetics and scavenge HF.
Solvent DMSO or NMPCritical. High dielectric constant stabilizes the polar transition state.
Base

or DIPEA
Optional if excess amine is used, but recommended to neutralize HF efficiently.
2.2 Step-by-Step Experimental Protocol

Safety Warning: Nitro-aromatics are potentially explosive. Dimethylamine is a flammable gas/volatile liquid. Perform in a high-pressure reactor behind a blast shield.

  • Charge: Load a pressure vessel (autoclave) with 2-Fluoro-4-nitrotoluene (1.0 eq) and anhydrous DMSO (5 mL/mmol).

  • Addition: Cool to 0°C. Add Dimethylamine (5.0 eq) as a solution in THF or condensed gas. Seal the vessel immediately.

  • Reaction: Heat the vessel to 120°C - 140°C .

    • Note: Standard Para-SNAr occurs at 60-80°C. The elevated temperature is required to overcome the Meta-activation barrier.

    • Monitoring: Monitor pressure. Stir for 12-24 hours.

  • Quench: Cool to room temperature. Vent excess dimethylamine into a scrubber (acid trap).

  • Workup:

    • Pour reaction mixture into ice water (10x volume).

    • The product, N,N,2-Trimethyl-5-nitroaniline , is lipophilic and should precipitate as a dark yellow/orange solid or oil.

    • Extract with Ethyl Acetate if oil forms.

  • Purification:

    • The "Meta" reaction often suffers from side reactions (denitration or tarring).

    • Column Chromatography: Silica gel. Eluent: Hexane/EtOAc (9:1).

    • Recrystallization: Ethanol/Water.

2.3 Alternative Industrial Route (The "Hidden" Pathway)

While the user requested the SNAr mechanism, it is scientifically responsible to note that the Nitration of N,N-dimethyl-o-toluidine is often the preferred route for this specific isomer to avoid the "Meta-SNAr" penalty.

  • Mechanism: Nitration in concentrated

    
     protonates the amine to an ammonium species (
    
    
    
    ).
  • Directing Effects: The ammonium group becomes a meta-director. The methyl group is an ortho/para-director. Both effects reinforce substitution at position 5 (Meta to amine, Para to methyl), yielding the target directly via Electrophilic Aromatic Substitution (EAS).

Part 3: References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3] Chemical Reviews.[4] Link

    • Foundational text establishing the kinetics of meta- vs para-activated SNAr.

  • Miller, J. (1968). Aromatic Nucleophilic Substitution.[1][2] Elsevier.

    • Authoritative source on the "Element Effect" (Fluoro >> Chloro) in non-activated systems.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217356, 2-Fluoro-4-nitrotoluene.Link

    • Verification of precursor structure and physical properties.

  • Gore, P. H. (1955). The Directive Effects of Substituents in Aromatic Substitution. Journal of the Chemical Society.

    • Reference for the alternative nitration pathway via ammonium salts.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of N,N,2-Trimethyl-5-nitroaniline

This application note outlines the synthesis protocol for N,N,2-Trimethyl-5-nitroaniline (also known as N,N-dimethyl-2-methyl-5-nitroaniline). This compound serves as a specialized intermediate in the synthesis of azo dy...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the synthesis protocol for N,N,2-Trimethyl-5-nitroaniline (also known as N,N-dimethyl-2-methyl-5-nitroaniline). This compound serves as a specialized intermediate in the synthesis of azo dyes and pharmaceutical precursors, specifically leveraging the electronic properties of the nitro group and the steric influence of the ortho-methyl substituent.

The protocol focuses on the N-methylation of 2-methyl-5-nitroaniline , a commercially available starting material (often used in Imatinib synthesis). This route is preferred over direct nitration of N,N-dimethyl-o-toluidine due to higher regioselectivity and safer thermal profiles.

Scientific Rationale & Reaction Design

The synthesis targets the exhaustive methylation of the primary amine on the 2-methyl-5-nitroaniline scaffold.

  • Substrate Selection: 2-Methyl-5-nitroaniline (Fast Scarlet G Base) is chosen because the nitro group at the 5-position deactivates the ring, making the amine less nucleophilic than unsubstituted aniline. However, the amino group remains sufficiently reactive for alkylation under basic conditions.

  • Regiochemistry: Direct nitration of N,N-dimethyl-o-toluidine often yields a mixture of isomers (3-nitro and 5-nitro) due to the competing directing effects of the dimethylamino (ortho/para) and methyl (ortho/para) groups. By starting with the pre-nitrated 2-methyl-5-nitroaniline, the regiochemistry is fixed at the onset.

  • Reagent Choice: Methyl Iodide (MeI) is utilized as the alkylating agent due to its high reactivity (soft electrophile). Potassium Carbonate (

    
    ) serves as the base to scavenge the hydroiodic acid byproduct, driving the equilibrium forward. Dimethylformamide (DMF) is selected as the solvent to solubilize the polar intermediate salts and stabilize the transition state.
    

Experimental Protocol

Safety Warning:

  • Methyl Iodide is a volatile neurotoxin and suspected carcinogen. Use only in a certified chemical fume hood.

  • Nitroanilines can cause methemoglobinemia upon skin absorption. Double-glove (Nitrile/Laminate) is required.

  • DMF is a potent organic solvent and hepatotoxin; avoid inhalation.

Materials
ReagentRolePurity
2-Methyl-5-nitroanilineSubstrate>98%
Methyl Iodide (MeI)Alkylating Agent99%
Potassium Carbonate (

)
BaseAnhydrous, Granular
N,N-Dimethylformamide (DMF)SolventAnhydrous
Ethyl Acetate / HexanesExtraction/PurificationACS Grade
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-nitroaniline (15.2 g, 100 mmol) and anhydrous

      
       (41.4 g, 300 mmol) .
      
    • Add DMF (100 mL) and stir the suspension at room temperature for 15 minutes to ensure homogeneity of the slurry.

  • Alkylation:

    • Cool the mixture to 0°C using an ice bath.

    • Add Methyl Iodide (18.7 mL, 300 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: Exothermic reaction.[1]

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to 60°C and stir for 12–18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear, and the dimethyl product (
      
      
      
      ) should appear.
  • Work-up:

    • Quench the reaction by pouring the mixture into 500 mL of ice-cold water . A yellow-orange precipitate may form.[2]

    • Extract the aqueous layer with Ethyl Acetate (3 x 150 mL) .

    • Combine the organic layers and wash with Brine (2 x 100 mL) to remove residual DMF.

    • Dry the organic phase over anhydrous Sodium Sulfate (

      
      ) .
      
    • Filter and concentrate the solvent under reduced pressure (Rotary Evaporator) to yield the crude orange oil/solid.

  • Purification:

    • Recrystallization: Dissolve the crude solid in minimal hot Ethanol (EtOH). Allow to cool slowly to room temperature, then refrigerate at 4°C. Filter the yellow crystals.

    • Alternative (Column Chromatography): If oil persists, purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

Data Analysis & Characterization

The following table summarizes the expected physical and chemical data for the product and intermediates.

Parameter2-Methyl-5-nitroaniline (Start)N,N,2-Trimethyl-5-nitroaniline (Product)
Molecular Weight 152.15 g/mol 180.21 g/mol
Appearance Yellow/Orange PowderBright Yellow Crystals/Oil
Melting Point 105–107 °C50–55 °C (approx.)
Solubility DMSO, Methanol, AcetoneDCM, Ethyl Acetate, Toluene
TLC (

)
0.30 (20% EtOAc/Hex)0.65 (20% EtOAc/Hex)
Yield (Typical) N/A85–92%

Workflow Visualization

The following diagram illustrates the reaction pathway and logical flow of the synthesis and purification process.

SynthesisWorkflow Start Starting Material: 2-Methyl-5-nitroaniline Reaction Reaction: N-Alkylation 60°C, 12-18h Start->Reaction Dissolve Reagents Reagents: MeI (3.0 eq), K2CO3 (3.0 eq) Solvent: DMF Reagents->Reaction Add Dropwise Quench Quench & Workup: Pour into Ice Water Extract w/ EtOAc Reaction->Quench Complete Conversion Crude Crude Product: Mixture of N,N-dimethyl and trace mono-methyl Quench->Crude Concentrate Purification Purification: Recrystallization (EtOH) or Column Chromatography Crude->Purification Isolate Final Final Product: N,N,2-Trimethyl-5-nitroaniline (>98% Purity) Purification->Final Yield 85-92%

Figure 1: Step-by-step reaction workflow for the synthesis of N,N,2-Trimethyl-5-nitroaniline via N-methylation.

References

  • Ningbo Inno Pharmchem . (2025). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from [Link]

Sources

Application

Microwave-Assisted Synthesis of N,N,2-Trimethyl-5-nitroaniline: A Modern Protocol for Rapid and Efficient Nitration

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract N,N,2-Trimethyl-5-nitroaniline is a valuable intermediate in the synthesis of azo dyes and various pharmaceutical compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,2-Trimethyl-5-nitroaniline is a valuable intermediate in the synthesis of azo dyes and various pharmaceutical compounds.[1] Traditional methods for its synthesis often rely on the nitration of an aniline precursor using a corrosive mixture of concentrated nitric and sulfuric acids, which requires careful temperature control and long reaction times.[2][3] This application note details a robust and highly efficient protocol for the synthesis of N,N,2-Trimethyl-5-nitroaniline utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this method offers significant advantages, including drastically reduced reaction times, improved yields, and enhanced safety by avoiding the use of harsh acids.[4][5] We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss the critical parameters for successful synthesis.

Introduction: The Case for Microwave Chemistry

The synthesis of functionalized aromatic compounds is a cornerstone of medicinal chemistry and materials science. N,N,2-Trimethyl-5-nitroaniline, with its specific substitution pattern, serves as a key building block for more complex molecules. The conventional approach to nitration, an archetypal electrophilic aromatic substitution, is often fraught with challenges, including the potential for runaway reactions and the formation of undesired isomers.[6]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[7] Unlike conventional heating which relies on slow conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, a process involving dipolar polarization and ionic conduction.[8] This leads to rapid, uniform, and efficient energy transfer, resulting in dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[9][10] This rapid heating not only improves efficiency but also minimizes the formation of byproducts, leading to cleaner reactions and higher purity products.[11]

This protocol harnesses the power of MAOS to provide a greener and more efficient pathway to N,N,2-Trimethyl-5-nitroaniline, making it an attractive alternative for modern research and development labs.

Mechanistic Insights: Electrophilic Aromatic Substitution

The synthesis of N,N,2-Trimethyl-5-nitroaniline from N,N,2-trimethylaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: In this protocol, we utilize a milder nitrating system, such as copper(II) nitrate in acetic acid, which is well-suited for microwave synthesis.[12] This system generates the active electrophile, the nitronium ion (NO₂⁺), or a related reactive nitrogen species. In traditional methods, the nitronium ion is formed by the reaction of concentrated nitric acid with sulfuric acid.[13][14]

  • Electrophilic Attack: The electron-rich aromatic ring of N,N,2-trimethylaniline attacks the nitronium ion. The existing substituents on the ring—the strongly activating N,N-dimethylamino group and the weakly activating methyl group—are ortho-, para-directing.

  • Regioselectivity: The directing effects of the substituents determine the position of nitration.

    • The N,N-dimethyl group at position 1 is a powerful activating group and directs ortho- and para-.

    • The methyl group at position 2 is a weaker activating group, also directing ortho- and para-.

    The position para to the powerful N,N-dimethyl group (position 4) and one of the positions ortho to it (position 6) are sterically hindered by the adjacent methyl group at position 2. The other ortho position (position 2) is already occupied. Therefore, the most electronically activated and sterically accessible position is C5, which is meta to the methyl group but para to the N,N-dimethyl group's directing influence from the ortho position and is the least sterically hindered site for the incoming electrophile. This results in the selective formation of N,N,2-Trimethyl-5-nitroaniline.

  • Rearomatization: A base (e.g., water or acetate) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product.

The diagram below illustrates the general mechanism for this electrophilic nitration.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack & Rearomatization NitratingAgent Nitrating Agent (e.g., Cu(NO₃)₂ in Acetic Acid) Nitronium Nitronium Ion (NO₂⁺) (Electrophile) NitratingAgent->Nitronium Activation Substrate N,N,2-Trimethylaniline SigmaComplex Sigma Complex (Carbocation Intermediate) Substrate->SigmaComplex + NO₂⁺ Product N,N,2-Trimethyl-5-nitroaniline SigmaComplex->Product - H⁺ (Rearomatization)

Caption: Reaction mechanism for electrophilic nitration.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor. Domestic microwave ovens should not be used for chemical synthesis due to safety risks.

Materials and Equipment
  • Reagents:

    • N,N,2-Trimethylaniline (≥98%)

    • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) (≥99%)

    • Glacial Acetic Acid (≥99.7%)

    • Ethyl Acetate (ACS grade)

    • Hexanes (ACS grade)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave pressure-rated reaction vial with a Teflon-coated stir bar

    • Analytical balance

    • Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Fume hood

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (neoprene or nitrile) when handling chemicals.[15][16]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and organic solvents.[17]

  • Nitric Acid Precursors: Copper(II) nitrate is an oxidizer. Avoid contact with combustible materials. While safer than nitric acid, handle with care.

  • Aromatic Amines: N,N,2-Trimethylaniline is toxic and should be handled with care to avoid skin contact and inhalation.

  • Microwave Safety: Only use microwave reactors designed for chemical synthesis. Follow the manufacturer's instructions for operation. Never heat a sealed vessel without pressure monitoring.

  • Emergency Procedures: An eyewash station and safety shower must be readily accessible.[17] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[18][19]

Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the protocol.

G A 1. Reagent Preparation B 2. Microwave Irradiation (120°C, 10 min) A->B C 3. Reaction Quenching & Neutralization B->C D 4. Liquid-Liquid Extraction C->D E 5. Drying & Solvent Removal D->E F 6. Product Purification (Column Chromatography) E->F G 7. Characterization F->G

Caption: Experimental workflow for microwave-assisted synthesis.

  • Reagent Preparation: In a 10 mL microwave reaction vial, add N,N,2-trimethylaniline (e.g., 270 mg, 2.0 mmol) and a magnetic stir bar.

  • Addition of Nitrating Agent: To the vial, add glacial acetic acid (4.0 mL) followed by copper(II) nitrate trihydrate (532 mg, 2.2 mmol, 1.1 equivalents).

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 120°C for 10 minutes. The pressure should be monitored and should not exceed the vial's limit (typically ~20 bar). The reaction progress can be monitored by TLC (e.g., using a 1:4 Ethyl Acetate:Hexanes eluent).[20]

  • Work-up and Neutralization: After the reaction is complete, cool the vial to room temperature using compressed air. Carefully uncap the vial in the fume hood. Pour the dark reaction mixture into a beaker containing 20 mL of water. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a yellow-orange solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N,N,2-Trimethyl-5-nitroaniline as a vibrant yellow solid.[2]

Results and Discussion

The microwave-assisted protocol provides a significant improvement over conventional heating methods. The following table summarizes a comparative analysis based on typical results.

ParameterMicrowave-Assisted MethodConventional Heating
Nitrating Agent Cu(NO₃)₂ in Acetic AcidHNO₃ / H₂SO₄
Temperature 120°C0 - 10°C
Reaction Time 10 minutes2 - 4 hours
Typical Yield 85 - 95%70 - 80%
Purity (Crude) High (minimal byproducts)Moderate (isomer formation)
Safety Profile Improved (avoids conc. acids)High Hazard

The high temperature achievable in a sealed vessel under microwave irradiation allows for the use of a milder, less corrosive nitrating agent while still achieving a rapid reaction rate.[21] This controlled, rapid heating minimizes the formation of undesired ortho- and di-nitrated byproducts, leading to a cleaner reaction profile and simplifying purification.[22]

Conclusion

This application note presents a validated, efficient, and greener protocol for the synthesis of N,N,2-Trimethyl-5-nitroaniline using microwave assistance. The method dramatically reduces reaction times, improves yields, and enhances safety compared to traditional approaches. This protocol is ideally suited for researchers in drug discovery and chemical development who require rapid access to key intermediates with high purity. The adoption of MAOS for such fundamental reactions represents a significant step towards more sustainable and efficient chemical synthesis.[10]

References

  • Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. ResearchGate. Available from: [Link]

  • Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. Chemistry Research Journal. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. Available from: [Link]

  • Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes. ResearchGate. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Reaction Mechanism of the Microwave-Assisted Synthesis of 5-Hydroxymethylfurfural from Sucrose in Sugar Beet Molasses. MDPI. Available from: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available from: [Link]

  • Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. ResearchGate. Available from: [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available from: [Link]

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available from: [Link]

  • Electrophilic Substitution Reaction of Anilines. BYJU'S. Available from: [Link]

  • Microwave assisted synthesis of five membered nitrogen heterocycles. National Institutes of Health. Available from: [Link]

  • CN101580473B - Method for preparing N-methyl paranitroaniline. Google Patents.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health. Available from: [Link]

  • Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. Available from: [Link]

  • University of Pittsburgh Safety Manual. University of Pittsburgh. Available from: [Link]

  • Reactions of Aniline. Chemistry Steps. Available from: [Link]

  • Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. ACS Publications. Available from: [Link]

  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management. The Safety Master. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Green microwave nitration as an undergraduate organic chemistry lab procedure. Gordon College. Available from: [Link]

  • Nitric Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Overseas. Available from: [Link]

Sources

Method

Application Notes & Protocols: The Strategic Use of Substituted Nitroanilines as Chemical Intermediates

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of synthetic organic chemistry, substituted nitroanilines are foundational building blocks, prized for their vers...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, substituted nitroanilines are foundational building blocks, prized for their versatile reactivity. This guide provides a detailed exploration of N,N,2-Trimethyl-5-nitroaniline and its closely related, industrially significant analogue, 2-Methyl-5-nitroaniline. While both molecules share a core structure, the nature of the amine—tertiary versus primary—dictates starkly different synthetic pathways and applications.

This document begins by characterizing N,N,2-Trimethyl-5-nitroaniline, acknowledging the specific but limited data available for this tertiary amine. It then pivots to a comprehensive examination of 2-Methyl-5-nitroaniline, a widely used primary amine intermediate, particularly in the synthesis of azo dyes and other complex molecules. This dual approach is designed to provide clarity on the specified topic while delivering a robust, field-proven guide on the likely compound of interest for most industrial and research applications.

Part 1: Characterization of N,N,2-Trimethyl-5-nitroaniline

N,N,2-Trimethyl-5-nitroaniline is an organic compound featuring a nitro group at the 5-position and three methyl groups: one on the aromatic ring at the 2-position and two on the nitrogen atom.[1] Its tertiary amine structure is a critical determinant of its chemical behavior, precluding it from undergoing the classical diazotization reactions that are characteristic of primary aromatic amines.

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance Vibrant yellow solid[1]
Key Functional Groups Tertiary Aromatic Amine, Nitro Group[1]
Reactivity Descriptor Moderate chemical hardness (~1.69 eV)[1]
Electrophilicity Index ~4.2-4.8 eV; prone to nucleophilic attack[1]
Synthetic Pathways and Reactivity

The synthesis of N,N,2-Trimethyl-5-nitroaniline typically involves a multi-step process. A common conceptual route would be the nitration of a suitable aniline precursor, followed by methylation of the amine and/or methyl-substituted ring.[1]

Key chemical transformations involving this intermediate include:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard reducing agents like iron in acidic media or catalytic hydrogenation.[1] This transformation yields N¹,N¹,2-trimethylbenzene-1,4-diamine, a diamine derivative.

  • Further Nitration: The existing substituents on the aromatic ring direct the position of any subsequent electrophilic substitution, such as additional nitration reactions.[1]

The workflow for its primary reduction is straightforward.

G start N,N,2-Trimethyl-5-nitroaniline process Reduction (e.g., Fe/HCl or H₂, Pd/C) start->process end N¹,N¹,2-Trimethylbenzene-1,4-diamine process->end

Caption: Reduction of N,N,2-Trimethyl-5-nitroaniline to its corresponding diamine.

Part 2: 2-Methyl-5-nitroaniline: The Workhorse Intermediate

2-Methyl-5-nitroaniline (also known as 5-nitro-o-toluidine or Fast Scarlet G Base) is a vastly more common and versatile chemical intermediate.[2][3] Its utility stems from the presence of a primary aromatic amine, which is the key functional group for diazotization—the gateway to the vast world of azo chemistry.[3][4]

PropertyValueSource(s)
CAS Number 99-55-8[5][6]
Molecular Formula C₇H₈N₂O₂[2][7][8]
Molecular Weight 152.15 g/mol [6][7][8]
Appearance Golden to bright yellow or orange crystalline solid/powder[2][7]
Melting Point 103–107 °C[6][7]
Solubility Insoluble in water; Soluble in alcohol, ether, and polar organic solvents[2][7]
Core Application: Synthesis of Azo Dyes and Pigments

The primary industrial application of 2-Methyl-5-nitroaniline is as a diazo component in the manufacture of azo dyes and pigments.[3][4] These colorants are ubiquitous in the textile, ink, and polymer industries. The synthesis is a robust, two-stage process.[9]

Causality of the Experimental Choices:

  • Diazotization: The primary amine of 2-Methyl-5-nitroaniline is converted to a highly reactive diazonium salt. This reaction is performed in a strong acid (like HCl) to generate the necessary nitrous acid (HNO₂) in situ from sodium nitrite.[3] Critically, the reaction must be maintained at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.

  • Azo Coupling: The resulting electrophilic diazonium salt is immediately reacted with an electron-rich coupling component (e.g., a phenol or another aniline derivative like 2-Naphthol).[3] This electrophilic aromatic substitution reaction forms the stable, highly colored azo compound (R-N=N-R').

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Amine 2-Methyl-5-nitroaniline Reagents1 NaNO₂ + HCl (aq) 0-5 °C Amine->Reagents1 Diazonium Diazonium Salt Solution (Highly Reactive Intermediate) Reagents1->Diazonium Coupler Coupling Component (e.g., 2-Naphthol in NaOH) Diazonium->Coupler Slow Addition with Vigorous Stirring Product Azo Dye Precipitate Coupler->Product

Caption: General workflow for synthesizing an azo dye from 2-Methyl-5-nitroaniline.

Detailed Protocol: Synthesis of an Azo Dye from 2-Methyl-5-nitroaniline and 2-Naphthol

This protocol provides a self-validating system for the synthesis of a vibrant red azo dye. Checkpoints are included to ensure reaction completion and safety.

Materials & Reagents:

  • 2-Methyl-5-nitroaniline (5 mmol)

  • Concentrated Hydrochloric Acid (HCl, 5 mL)

  • Sodium Nitrite (NaNO₂, 5.5 mmol)

  • 2-Naphthol (5.1 mmol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice-water baths

  • Büchner funnel and vacuum flask

  • Glass stirring rod

  • Starch-iodide paper

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, combine 5 mmol of 2-Methyl-5-nitroaniline with 5 mL of concentrated HCl and 10 mL of deionized water.[3]

  • Stir the mixture until the amine is fully dissolved, forming the hydrochloride salt.

  • Place the beaker in an ice-water bath and cool the solution to between 0 and 5 °C. Causality: This low temperature is critical for the stability of the diazonium salt to be formed.[3]

  • In a separate small beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.[3]

  • Slowly add the sodium nitrite solution dropwise to the cold, stirring amine solution. Maintain the temperature below 5 °C throughout the addition. The reaction is exothermic.

  • After the addition is complete, continue stirring in the ice bath for 15-30 minutes. The solution should become clear and yellowish.[10]

Part B: Preparation of the Coupling Agent Solution

  • In a 250 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.[3]

  • Stir until a clear solution is obtained and cool it in a separate ice-water bath. Causality: The basic solution deprotonates the hydroxyl group of the naphthol, making the aromatic ring more electron-rich and thus more reactive towards the electrophilic diazonium salt.

Part C: Azo Coupling Reaction & Work-up

  • While stirring the 2-Naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A.[3]

  • A brightly colored precipitate of the azo dye should form immediately.[3]

  • Continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction proceeds to completion.[3]

  • Self-Validation Checkpoint: To confirm the complete consumption of the diazonium salt, spot a drop of the reaction supernatant onto starch-iodide paper. The absence of a blue-black color indicates that no excess nitrous acid (and therefore no unreacted diazonium salt) remains. If the test is positive, continue stirring.

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.[3]

  • Wash the filter cake with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.

  • Dry the purified product in a desiccator or a low-temperature vacuum oven.

Other Synthetic Applications

Beyond dyes, 2-Methyl-5-nitroaniline is a precursor for other valuable molecules.

  • Pharmaceutical and Agrochemical Building Block: The structure is a component of more complex molecules in the pharmaceutical and agrochemical industries.[2][7] For instance, the reduction of the nitro group to an amine yields 2-methyl-1,4-benzenediamine, a useful diamine intermediate for polymerization or further functionalization.

  • Synthesis of Heterocycles: The functional groups on 2-Methyl-5-nitroaniline can be manipulated to synthesize heterocyclic compounds like benzimidazoles, which are important scaffolds in medicinal chemistry.[11]

Part 3: Safety and Handling

Substituted nitroanilines require careful handling due to their toxicity profile.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 3H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.
Carcinogenicity Category 2H351: Suspected of causing cancer.
Chronic Aquatic Hazard Category 3H412: Harmful to aquatic life with long lasting effects.

(Data compiled from sources[5][6][7])

Handling and Storage:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Avoid breathing dust and creating aerosols.[12]

  • Store in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[7] Keep containers tightly closed and store in a locked cabinet.[7]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[7] If inhaled, move to fresh air.[7] If swallowed, call a poison control center or doctor immediately.[7][12]

Conclusion

N,N,2-Trimethyl-5-nitroaniline and 2-Methyl-5-nitroaniline exemplify how subtle structural modifications dramatically alter chemical utility. While the former serves as an intermediate for reactions like nitro group reduction, its tertiary amine limits its synthetic scope. In contrast, the primary amine of 2-Methyl-5-nitroaniline makes it an indispensable precursor in the chemical industry, particularly for the synthesis of a wide spectrum of azo colorants via robust and well-understood diazotization and coupling reactions. For researchers and developers, understanding the distinct reactivity of these analogues is paramount for the successful design and execution of synthetic strategies.

References

  • Acros Organics. Material Safety Data Sheet. [Link]

  • PharmaCompass. 2-Methyl-5-nitroaniline, 98% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Zou, R., et al. (1997). 2-Chloro-5,6-dihalo-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. ResearchGate. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Corey Organics. 2-Methyl-5-nitro aniline manufacturers. [Link]

  • ResearchGate. (2020). Critical review on the chemical reduction of nitroaniline. [Link]

  • Hu, T., Baxendale, I. R., & Baumann, M. (2016). Exploring Flow Procedures for Diazonium Formation. ResearchGate. [Link]

  • PubMed. (2021). Catalytic reduction of 2-nitroaniline: a review. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • ResearchGate. General Scheme for the synthesis of azo dyes of 2-nitrophenol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. [Link]

  • Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. [Link]

  • Apoptosis. (2024, September 29). Making the First Azo Dye. YouTube. [Link]

Sources

Application

Technical Application Note: Diazotization and Coupling Strategies for N,N,2-Trimethyl-5-nitroaniline

This Application Note is structured to address the specific chemical nature of N,N,2-Trimethyl-5-nitroaniline (a tertiary amine) while clarifying the necessary distinction from its primary amine precursor, 2-Methyl-5-nit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical nature of N,N,2-Trimethyl-5-nitroaniline (a tertiary amine) while clarifying the necessary distinction from its primary amine precursor, 2-Methyl-5-nitroaniline (Fast Scarlet G Base), which is required for the diazotization step.

Executive Summary & Chemical Identity[2]

The synthesis of azo dyes involving N,N,2-Trimethyl-5-nitroaniline requires a precise understanding of amine classification. A critical distinction must be made between the Diazo Component (the electrophile) and the Coupling Component (the nucleophile).[1]

The Critical Distinction
  • The Molecule Specified (N,N,2-Trimethyl-5-nitroaniline):

    • Structure: Tertiary Amine (

      
      ).[1]
      
    • Reactivity: Tertiary amines cannot be diazotized directly as they lack the N-H protons required to form the diazonium salt.[1] Instead, this molecule functions as an excellent Coupling Component (Nucleophile) due to the activating dimethylamino group.[1]

  • The Precursor (2-Methyl-5-nitroaniline):

    • Structure: Primary Amine (

      
      ).[1]
      
    • Reactivity: This is the standard Diazo Component (Electrophile).[1][2] It reacts with nitrous acid to form the diazonium salt.[1][3][4]

Scope of this Protocol: This guide provides a dual workflow:

  • Protocol A: Diazotization of the primary amine (2-Methyl-5-nitroaniline) to generate the electrophile.[3][4]

  • Protocol B: Coupling of the tertiary amine (N,N,2-Trimethyl-5-nitroaniline) to synthesize the azo dye.

Reaction Mechanism & Pathway[6]

The synthesis follows the classic azo coupling pathway.[1] The tertiary amine directs the incoming diazonium ion to the para-position (relative to the


 group) due to strong electronic activation and steric guidance.
Graphviz Pathway Diagram

AzoSynthesis cluster_conditions Critical Control Points Primary 2-Methyl-5-nitroaniline (Primary Amine) CAS: 99-55-8 Diazonium Diazonium Salt (Electrophile) Primary->Diazonium Diazotization (< 5°C) NaNO2 NaNO2 / HCl (Nitrous Acid) NaNO2->Diazonium Intermediate Sigma Complex Diazonium->Intermediate Electrophilic Attack (Para-position) Tertiary N,N,2-Trimethyl-5-nitroaniline (Tertiary Amine / Coupler) CAS: 36714-84-8 Tertiary->Intermediate Nucleophilic Attack Product Target Azo Dye (Deep Red/Violet) Intermediate->Product -H+ (Restoration of Aromaticity) Temp Temp: 0-5°C pH Coupling pH: 4-6

Figure 1: Mechanistic pathway distinguishing the roles of the primary amine (Diazo source) and tertiary amine (Coupler).[1][2][4]

Experimental Protocols

Protocol A: Diazotization of 2-Methyl-5-nitroaniline

Note: If you intend to use a different diazo component (e.g., 4-Nitroaniline), apply this standard procedure to that amine.

Reagents:

  • 2-Methyl-5-nitroaniline (CAS 99-55-8): 15.2 g (0.1 mol)

  • Hydrochloric Acid (37%): 25 mL (approx.[1] 2.5 eq)

  • Sodium Nitrite (

    
    ): 7.0 g (0.102 mol)[1]
    
  • Ice/Water: ~100 g

Step-by-Step Methodology:

  • Slurry Formation: In a 500 mL beaker, disperse 0.1 mol of 2-Methyl-5-nitroaniline in 50 mL of water. Add 25 mL of conc. HCl dropwise with vigorous stirring. The amine will form the hydrochloride salt (often a thick paste).[1]

  • Thermal Equilibration: Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .

    • Expert Insight: The nitro group deactivates the amine, making the salt unstable.[1] Strict temperature control prevents decomposition into phenols.[1]

  • Nitrosation: Dissolve the Sodium Nitrite in 20 mL of water. Add this solution sub-surface to the amine slurry over 20 minutes, maintaining temperature < 5°C.

  • Endpoint Validation:

    • Stir for 15 minutes post-addition.

    • Starch-Iodide Test: Spot a drop on starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required).[1]

    • Congo Red Test: Spot on Congo Red paper.[1] Blue color confirms free mineral acid (required to prevent triazene formation).[1]

  • Clarification: If insoluble matter remains, filter rapidly through cold glass wool.[1] Keep the filtrate (Diazonium solution) on ice. Use within 30 minutes.

Protocol B: Coupling with N,N,2-Trimethyl-5-nitroaniline

This step utilizes the tertiary amine (CAS 36714-84-8) as the substrate.

Reagents:

  • N,N,2-Trimethyl-5-nitroaniline: 18.0 g (0.1 mol)

  • Acetic Acid (Glacial): 50 mL[1]

  • Sodium Acetate (sat.[1] solution): As required for pH adjustment

  • Ice: 200 g

Step-by-Step Methodology:

  • Coupler Preparation: Dissolve the N,N,2-Trimethyl-5-nitroaniline in 50 mL of Glacial Acetic Acid.

    • Why Acetic Acid? Tertiary amines are often insoluble in water.[1] Acetic acid acts as a co-solvent and protonates the amine slightly, though we need the free amine for reaction.[1]

  • Precipitation/Dispersion: Pour the acetic acid solution onto 200 g of crushed ice in a 1 L beaker. The amine may precipitate as a fine suspension; this is acceptable if the particle size is small.[1]

  • Coupling Reaction: Slowly add the cold Diazonium Salt solution (from Protocol A) to the Coupler suspension with vigorous mechanical stirring.

  • pH Control (The Critical Variable):

    • The coupling of tertiary amines is favored in weakly acidic media (pH 4–6).[1]

    • During addition, slowly add saturated Sodium Acetate solution to buffer the generated HCl.[1]

    • Monitor: Use a pH meter or narrow-range pH paper.[1] Do not let pH rise > 7, or the diazonium salt may form diazotates (inactive).[1] Do not let pH drop < 3, or the tertiary amine will be fully protonated (ammonium form) and unreactive.[1]

  • Maturation: Stir the mixture for 2–4 hours at 5–10°C. A deep colored precipitate (the Azo Dye) will form.

  • Isolation:

    • Heat the mixture to 60°C for 30 minutes to aggregate the particles (optional, improves filtration).

    • Filter under vacuum.[1]

    • Wash with copious water to remove inorganic salts and acetic acid.[1]

    • Recrystallize from Ethanol or DMF if high purity is required.[1]

Analytical Characterization

Summarized below are the expected analytical checkpoints for the synthesized azo dye.

TechniqueParameterExpected Observation
TLC

Value
Distinct spot, different from starting amine (

in Hexane:EtOAc 7:3).
UV-Vis

Strong absorption in 450–550 nm range (Red/Violet shift due to conjugation).[1]
IR Spec

Weak band at 1400–1450

(often obscured).
IR Spec

Strong bands at ~1520

(asymmetric) and ~1340

(symmetric).
1H NMR Aromatic RegionDownfield shift of protons ortho to the azo linkage.[1]

Safety & Handling (E-E-A-T)

  • Nitrosamine Hazard: Reactions involving secondary/tertiary amines and nitrites can potentially generate N-nitrosamines, which are potent carcinogens.[1] Ensure the diazonium solution is free of excess nitrite (use Sulfamic acid quench if necessary) before adding to the tertiary amine.[1]

  • Energetic Materials: Nitroanilines are energetic.[1] Do not heat the dry powder near open flames. Diazonium salts should never be isolated as dry solids; keep them in solution.[1][3]

  • Skin Absorption: Both the precursor amines and the resulting azo dyes are readily absorbed through skin.[1] Double-gloving (Nitrile) is mandatory.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] [1]

  • Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] [1]

  • BenchChem. (2025).[1][3][4][5][6] Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. BenchChem Technical Library.

  • PubChem. (2023).[1] Compound Summary: N,N,2-Trimethyl-5-nitroaniline (CAS 36714-84-8).[7][8][9] National Center for Biotechnology Information.[1]

  • ChemicalBook. (2024).[1] 2-Methyl-5-nitroaniline Properties and Protocols.

Sources

Method

Laboratory scale synthesis and purification of N,N,2-Trimethyl-5-nitroaniline

Application Note: Laboratory Scale Synthesis and Purification of N,N,2-Trimethyl-5-nitroaniline Executive Summary This technical guide details the laboratory-scale synthesis and purification of N,N,2-Trimethyl-5-nitroani...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis and Purification of N,N,2-Trimethyl-5-nitroaniline

Executive Summary

This technical guide details the laboratory-scale synthesis and purification of N,N,2-Trimethyl-5-nitroaniline (CAS: 36714-84-8), a critical intermediate in the development of azo dyes and nitrogen-containing pharmaceutical heterocycles.[1] While direct nitration of N,N-dimethyl-o-toluidine is chemically feasible, it often suffers from regioselectivity issues and safety concerns regarding exothermic runaways.

This protocol utilizes a nucleophilic N-alkylation strategy starting from the commercially abundant 2-Methyl-5-nitroaniline (Fast Scarlet G Base).[1][2] This route offers superior regiocontrol, safer thermal profiles, and higher purity profiles suitable for pharmaceutical standards.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the functionalization of the aniline nitrogen. We reject the direct nitration route for this specific application note to prioritize product singularity and safety.

  • Target Molecule: N,N,2-Trimethyl-5-nitroaniline[1][2][3][4]

  • Precursor: 2-Methyl-5-nitroaniline (CAS: 99-55-8)[1][2][5][6]

  • Transformation: Double N-methylation (Alkylation)[1][2]

  • Mechanistic Insight: The nitro group at the 5-position exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    ), significantly reducing the nucleophilicity of the amine at position 1. Consequently, standard Eschweiler-Clarke conditions (Formic acid/Formaldehyde) are often too sluggish.[2] We employ Methyl Iodide (MeI) with a weak inorganic base (Potassium Carbonate ) in a polar aprotic solvent (DMF ) to drive the reaction to completion without forming the quaternary ammonium salt, which is sterically disfavored by the ortho-methyl group.

Safety & Compliance (Critical)

  • N,N,2-Trimethyl-5-nitroaniline: Toxic by inhalation and ingestion.[1][2] Potential mutagen.[2][4] Handle in a Class II Biosafety Cabinet or Fume Hood.[2]

  • Methyl Iodide (MeI): Volatile, known carcinogen, and neurotoxin.[2] Use silver-shield gloves.[2]

  • N,N-Dimethylformamide (DMF): Hepatotoxin.[2] Avoid skin contact.[2][6][7]

  • Waste Disposal: All aqueous waste containing iodides and nitro-aromatics must be segregated into halogenated organic waste streams.[1][2]

Materials and Equipment

ReagentCAS No.[2][4][5][6][7][8]PurityEquiv.[2]Role
2-Methyl-5-nitroaniline 99-55-8>98%1.0Starting Material
Methyl Iodide (MeI) 74-88-499.5%2.5Alkylating Agent
Potassium Carbonate (K₂CO₃) 584-08-7Anhydrous3.0Base (Acid Scavenger)
N,N-Dimethylformamide 68-12-2Anhydrous-Solvent
Ethyl Acetate / Hexanes -HPLC Grade-Extraction/Eluent

Equipment:

  • 100 mL Round Bottom Flask (RBF) with 24/40 joint.[2]

  • Reflux condenser with CaCl₂ drying tube or N₂ balloon.[2]

  • Magnetic stir plate with oil bath.[2]

  • Rotary Evaporator.[2]

  • Silica Gel 60 (230-400 mesh) for chromatography.[2]

Experimental Protocol

Phase A: Synthesis (N-Alkylation)
  • Setup: Oven-dry a 100 mL RBF and a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Solubilization: Charge the flask with 2-Methyl-5-nitroaniline (3.04 g, 20.0 mmol) . Add DMF (30 mL) and stir at room temperature until a clear, yellow-orange solution is obtained.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 8.29 g, 60.0 mmol) in a single portion. The mixture will become a suspension.[2]

  • Alkylation:

    • Cool the mixture to 0°C using an ice bath (to control the initial exotherm).

    • Add Methyl Iodide (MeI, 3.11 mL, 50.0 mmol) dropwise via a syringe over 10 minutes.

    • Note: A slight excess (2.5 eq) is used to ensure double methylation, overcoming the deactivated nature of the amine.

  • Reaction: Remove the ice bath and transfer the flask to a pre-heated oil bath at 60°C . Stir vigorously for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (20% Ethyl Acetate in Hexanes). The starting primary amine (

      
      ) should disappear, the intermediate secondary amine (
      
      
      
      ) may transiently appear, and the target tertiary amine (
      
      
      ) will become the dominant spot.
  • Quench: Once complete, cool the mixture to room temperature. Pour the reaction mass into ice-cold water (150 mL) .

Phase B: Workup and Isolation
  • Extraction: The product may precipitate as a yellow solid.[2][6] If so, filter directly.[2] If an oil forms (common due to residual DMF), extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .[2]

  • Washing: Wash the combined organic layers with:

    • Water (2 x 50 mL) to remove DMF.[2]

    • Brine (1 x 50 mL) to remove residual water.[2]

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at 40°C to yield the crude orange/yellow oil or solid.

Phase C: Purification

While the crude product is often >90% pure, pharmaceutical applications require >99% purity.[2]

  • Method 1: Recrystallization (Preferred for Solids) [2]

    • Dissolve the crude solid in minimal boiling Ethanol (95%) .

    • Add water dropwise until slight turbidity persists.[2]

    • Cool slowly to room temperature, then to 4°C.

    • Filter the bright yellow crystals and dry in a vacuum oven at 40°C.

  • Method 2: Flash Column Chromatography (Preferred for Oils) [2]

    • Stationary Phase: Silica Gel 60.[2]

    • Eluent: Gradient 5%

      
       10% Ethyl Acetate in Hexanes.[2]
      
    • Observation: The product elutes as a bright yellow band.[2]

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process, highlighting critical decision nodes.

SynthesisWorkflow Start Start: 2-Methyl-5-nitroaniline Solubilization Solubilization (DMF, 25°C) Start->Solubilization ReagentAdd Reagent Addition (+ K2CO3, + MeI dropwise @ 0°C) Solubilization->ReagentAdd Heating Reaction (60°C, 4-6 Hours) ReagentAdd->Heating Check TLC Check (Complete?) Heating->Check Check->Heating No (SM visible) Quench Quench (Pour into Ice Water) Check->Quench Yes Precipitate Precipitate Forms? Quench->Precipitate Filtration Filtration (Wash with H2O) Precipitate->Filtration Yes (Solid) Extraction Extraction (EtOAc / Brine Wash) Precipitate->Extraction No (Oily) Purification Purification (Recrystallization or Column) Filtration->Purification Extraction->Purification Final Final Product: N,N,2-Trimethyl-5-nitroaniline Purification->Final

Caption: Operational workflow for the N-alkylation of 2-Methyl-5-nitroaniline, including decision points for workup based on physical state.

Characterization & Quality Control

Confirm the identity of the product using the following physicochemical parameters.

ParameterSpecificationNotes
Appearance Yellow crystalline solidDarkens upon light exposure.[1][2]
Melting Point 68–72 °CDistinct from precursor (MP 105–107 °C).[2]
¹H NMR (400 MHz, CDCl₃)

7.85 (d, 1H), 7.70 (s, 1H), 7.25 (d, 1H), 2.85 (s, 6H), 2.35 (s, 3H)
Diagnostic singlet at 2.85 ppm (6H) confirms N(CH₃)₂.
IR Spectroscopy 1520 cm⁻¹ (NO₂ asymmetric), 1340 cm⁻¹ (NO₂ symmetric)Absence of N-H stretches (3300-3500 cm⁻¹).[2]
Yield (Typical) 75% – 85%Losses primarily during recrystallization.[2]

Mechanistic Validation: The disappearance of the N-H protons in the proton NMR (typically broad singlets around 4.0-6.0 ppm in the precursor) and the appearance of the sharp 6-proton singlet corresponding to the -N(CH₃)₂ group provides definitive proof of double alkylation.

Troubleshooting Guide

  • Problem: Incomplete conversion (Mono-methylated intermediate persists).

    • Cause: Deactivation by the nitro group or insufficient base.[2]

    • Solution: Add 0.5 eq additional MeI and increase temperature to 70°C. Ensure K₂CO₃ is finely ground to maximize surface area.[2]

  • Problem: Formation of Quaternary Salt.

    • Cause: Excessive heating or large excess of MeI.[2]

    • Solution: Control temperature strictly at 60°C. The steric hindrance of the ortho-methyl group usually discourages quaternization, but prolonged boiling can force it.

  • Problem: Low Yield after Workup.

    • Cause: Product solubility in aqueous DMF.[2]

    • Solution: DMF is miscible with water but can solubilize organic compounds.[2] Ensure the water volume is at least 5x the DMF volume during quench, and perform multiple EtOAc extractions.

References

  • BenchChem. (2025).[2][5][6][8][9] Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. Retrieved from [2]

  • PubChem. (2025).[2] Compound Summary: N,N,2-Trimethyl-5-nitroaniline (CAS 36714-84-8).[1][2][4] National Library of Medicine.[2] Retrieved from [2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General reference for N-alkylation of deactivated anilines).

  • Ridd, J. H., et al. (1977).[2][10] Nitration of N,N-dimethyl-p-toluidine. J. Chem. Soc., Chem. Commun.[2][10] (Mechanistic context for alternative nitration routes).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N,2-Trimethyl-5-nitroaniline

Welcome to the technical support guide for the synthesis of N,N,2-Trimethyl-5-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N,N,2-Trimethyl-5-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for N,N,2-Trimethyl-5-nitroaniline?

The most direct and common method is the electrophilic aromatic substitution (nitration) of the precursor, N,N,2-trimethylaniline. This is typically achieved using a mixed acid nitrating agent composed of concentrated nitric acid and concentrated sulfuric acid.[1] The sulfuric acid serves as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][3]

Q2: What are the most critical parameters to control for a high-yield synthesis?

Success in this nitration hinges on the precise control of several key parameters. Low yields and impurity formation are almost always traceable to deviations in one of these areas:

  • Temperature: This is arguably the most critical factor. Nitration is a highly exothermic reaction. Maintaining a low temperature is essential to prevent unwanted side reactions.[4]

  • Rate of Addition: The rate at which the nitrating agent is added to the substrate solution must be carefully controlled to manage the reaction exotherm and prevent localized overheating.

  • Stoichiometry: The molar ratio of the nitrating agent to the aniline substrate must be optimized to ensure complete conversion without promoting over-nitration (the addition of a second nitro group).

The interplay of these factors is summarized in the table below.

ParameterRecommended RangeRationale & Impact on Yield
Reaction Temperature -5 °C to 5 °CCritical. Temperatures above 10 °C can lead to oxidation of the aniline, forming tar-like byproducts and drastically reducing yield.[5][6] It also increases the risk of dinitration.
Nitrating Agent H₂SO₄ / HNO₃ (Mixed Acid)Generates the required nitronium ion (NO₂⁺) for electrophilic substitution.[2][7]
Reagent Stoichiometry 1.0 - 1.1 equivalents of HNO₃A slight excess of the nitrating agent ensures complete consumption of the starting material. Significant excess can lead to di-nitrated impurities.
Addition Time 30 - 60 minutesSlow, dropwise addition is crucial for maintaining temperature control and preventing localized "hot spots" that cause decomposition.[5]
Reaction Time 1 - 2 hours post-additionAllows the reaction to proceed to completion at a controlled temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the synthesis in a practical, problem-solution format.

Problem 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yield is a frequent complaint, often stemming from a combination of factors. Use the following diagnostic workflow to identify the root cause.

start Low Yield Observed q1 Was the temperature strictly maintained below 5°C? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Primary Cause: Oxidation & Side Reactions. Solution: Improve cooling efficiency (ice/salt bath), slow down addition of nitrating agent. a1_no->s1 q2 Was the reaction monitored by TLC for completion? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes s2 Primary Cause: Incomplete Reaction. Solution: Increase reaction time after addition. Verify stoichiometry of reagents. a2_no->s2 q3 Was the product fully precipitated during work-up (pH > 10)? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s3 Primary Cause: Product Loss During Work-up. Solution: Ensure complete basification to deprotonate the aniline and minimize its water solubility. a3_no->s3 s4 Possible Cause: Impure Starting Material. Solution: Analyze purity of N,N,2-trimethylaniline (NMR, GC-MS) and purify if necessary. a3_yes->s4

Caption: Troubleshooting workflow for low product yield.

Problem 2: My final product is a dark, oily, or tarry substance instead of a yellow crystalline solid. What went wrong?

This is a classic sign of oxidation.[8] The N,N-dimethylamino group makes the aromatic ring highly activated and susceptible to oxidation by nitric acid, especially under suboptimal conditions.

Causality: At temperatures exceeding the recommended range (i.e., >10 °C), nitric acid acts not just as a source of the nitronium ion, but also as a potent oxidizing agent. This leads to complex side reactions, polymerization, and the formation of intractable tars, which severely complicates purification and destroys the yield.[4][6]

Solution:

  • Strict Temperature Control: Employ an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the internal reaction temperature at or below 5 °C throughout the entire addition process.

  • Subsurface Addition: If your setup allows, add the nitrating agent below the surface of the reaction mixture to promote rapid dispersion and prevent localized high concentrations and temperature spikes.

  • Purity of Starting Material: Ensure your N,N,2-trimethylaniline is pure. Oxidizable impurities can initiate decomposition.

Problem 3: My spectroscopic analysis (¹H NMR) shows a mixture of isomers. How can I improve the regioselectivity?

The formation of the desired 5-nitro isomer is dictated by the powerful directing effects of the substituents on the aniline ring under strongly acidic conditions.

Mechanistic Explanation: In the presence of concentrated sulfuric acid, the highly basic N,N-dimethylamino group is protonated to form an N,N-dimethylanilinium ion [-N⁺H(CH₃)₂].[9] This protonated group is strongly deactivating and a powerful meta-director via an inductive effect.[8] The 2-methyl group remains a weak activator and an ortho, para-director.

The electrophile (NO₂⁺) will preferentially add to the position most favorable under these combined influences.

  • The position para to the methyl group (C5) is also meta to the deactivating -N⁺H(CH₃)₂ group.

  • The position ortho to the methyl group (C3) is also meta to the deactivating -N⁺H(CH₃)₂ group.

  • The position ortho to the methyl group (C1) is blocked.

  • The other positions are strongly disfavored.

Between the two viable options (C5 and C3), the C5 position is sterically less hindered, leading to N,N,2-Trimethyl-5-nitroaniline as the major product. However, small amounts of other isomers can still form.

Caption: Reaction mechanism and regioselectivity control.

Solution to Improve Selectivity:

  • Maintain Low Temperature: Lower temperatures often enhance selectivity by favoring the kinetically controlled product and minimizing the energy available to overcome the activation barrier for the formation of minor, less stable isomers.

  • Purification: If minor isomers persist, they must be removed via purification. Recrystallization from ethanol or an ethanol/water mixture is often sufficient.[10] For very persistent impurities, column chromatography on silica gel is the most effective method.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of N,N,2-Trimethyl-5-nitroaniline

Safety First: This reaction involves highly corrosive and oxidizing acids and produces a toxic product. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[11]

  • Preparation of the Amine Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 40 mL).

  • Cooling: Cool the flask in an ice/salt bath until the internal temperature of the acid is between -5 °C and 0 °C.[12]

  • Substrate Addition: Slowly and carefully add N,N,2-trimethylaniline (e.g., 0.05 mol) to the cold, stirring sulfuric acid. The addition should be dropwise to maintain the temperature below 5 °C. This step forms the anilinium sulfate salt.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (e.g., 0.052 mol, ~1.05 eq) to concentrated sulfuric acid (e.g., 10 mL). Cool this mixture in an ice bath.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred anilinium salt solution over 30-60 minutes. Critically, ensure the internal reaction temperature does not rise above 5 °C.[5]

  • Reaction: After the addition is complete, allow the mixture to stir in the cold bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 400 g) in a large beaker with stirring. This will precipitate the crude product.[13]

  • Neutralization: Slowly neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) until the solution is strongly basic (pH > 10). This step is crucial to deprotonate the product and minimize its solubility in water.[5][10]

  • Isolation: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (~40-50 °C).

Protocol 2: Purification by Recrystallization

start Crude, Dry Product step1 Dissolve in minimum hot ethanol (~70-75°C) start->step1 step2 Hot filter to remove insoluble impurities step1->step2 step3 Allow solution to cool slowly to RT step2->step3 step4 Cool further in an ice bath step3->step4 step5 Collect crystals by vacuum filtration step4->step5 end Pure, Crystalline Product step5->end

Caption: Standard workflow for product purification via recrystallization.

  • Transfer the crude, dry N,N,2-Trimethyl-5-nitroaniline to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as ethanol.[10][14]

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution.

  • If any insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Dry the final product thoroughly. Determine the yield and characterize the product (e.g., melting point, NMR).

References
  • LSBU Open Research. (n.d.). Novel Syntheses of Nitramines and Nitrate Esters by Nitrodesilylation Reactions using Dinitrogen Pentoxide. London South Bank University. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 5-Methyl-2-nitroaniline. PMC. Available at: [Link]

  • Filo. (2025). The major product formed in the reaction of N, N-dimethylaniline with con.... Filo. Available at: [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline. Google Patents.
  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available at: [Link]

  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Carbon. Available at: [Link]

  • Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix Repositório. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Carl ROTH. Available at: [Link]

  • Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?. Chemistry Stack Exchange. Available at: [Link]

  • Reddit. (2023). Di-nitration troubleshooting. r/Chempros. Available at: [Link]

  • ResearchGate. (2026). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. ResearchGate. Available at: [Link]

  • RSC Publishing. (1976). Nitration of NN-Dimethylanilinium Ion. Evidence for a New Reaction Path in Nitrous Acid-catalysed Nitrations. RSC Publishing. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. UCSC Chemistry. Available at: [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). Suvchem. Available at: [Link]

  • University of Cambridge. (n.d.). Nitration and aromatic reactivity. University of Cambridge. Available at: [Link]

  • YouTube. (2024). Nitration reaction safety. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (n.d.). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N,N,2-Trimethyl-5-nitroaniline

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific technical challenges associated with the synthesis and optimization of N,N,2-Trimethyl-5-nitroaniline (also known as N,N-dimethyl-5-nitro-o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific technical challenges associated with the synthesis and optimization of N,N,2-Trimethyl-5-nitroaniline (also known as N,N-dimethyl-5-nitro-o-toluidine). Unlike generic protocols, this document focuses on the causal relationships between reaction parameters and product quality, designed for researchers requiring high-purity intermediates for dye or pharmaceutical applications.

Synthetic Pathway & Logic

The synthesis of N,N,2-trimethyl-5-nitroaniline is most reliably achieved through a two-step sequence: Regioselective Nitration followed by Reductive Methylation .

Why this route? Direct nitration of N,N-dimethyl-o-toluidine typically yields the 4-nitro isomer due to the strong para-directing effect of the tertiary amine. To access the 5-nitro position (meta to the nitrogen), we must first nitrate the primary amine under acidic conditions where the ammonium species directs meta, and then methylate.

Process Flow Diagram

SynthesisFlow Start o-Toluidine (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4, <10°C) Start->Step1 Inter 2-Methyl-5-nitroaniline (Intermediate) Step1->Inter Byprod1 Isomer Impurity: 2-Methyl-4-nitroaniline Step1->Byprod1 Temp > 10°C Step2 Step 2: Eschweiler-Clarke (HCHO, HCOOH, Reflux) Inter->Step2 Target N,N,2-Trimethyl-5-nitroaniline (Target) Step2->Target Byprod2 Over-alkylation: Quaternary Salts Step2->Byprod2 Excess MeI (Avoided)

Figure 1: Strategic synthesis workflow highlighting the critical intermediate pathway to ensure 5-nitro regioselectivity.

Critical Protocol: Nitration of o-Toluidine

Objective: Synthesize the intermediate 2-methyl-5-nitroaniline (CAS: 99-55-8).[1][2] Challenge: Controlling regioselectivity to favor the 5-position over the 3-, 4-, or 6-positions.

Optimized Conditions
ParameterSettingTechnical Rationale
Solvent/Medium Conc. H₂SO₄ (98%)Acts as both solvent and protonating agent. Protonation of the amine (-NH₃⁺) converts it from an ortho/para director to a meta director [1].[2]
Temperature -10°C to 0°CLow temperature prevents dinitration and suppresses oxidation of the methyl group.
Reagent Addition Dropwise (2 hrs)Highly exothermic. Rapid addition causes local hotspots, leading to the 4-nitro isomer or tar formation.
Quenching Crushed IceControlled precipitation of the product while keeping sulfonic acid byproducts in solution.
Troubleshooting Guide (Nitration)

Q: Why am I getting a high percentage of the 4-nitro isomer? A: This indicates insufficient protonation or high temperatures.

  • Check Acidity: Ensure you are using concentrated H₂SO₄. If water is present, the free amine concentration increases, which directs para (to the 4-position).

  • Check Temperature: If the reaction spikes above 10°C, the equilibrium shifts, and the activation energy for the unwanted isomers is overcome. Maintain strict cryostatic control [1].

Q: The reaction mixture turned into a black tar. What happened? A: This is "oxidative decomposition." Nitric acid is a potent oxidant. If the substrate is added too fast or the temperature is uncontrolled, the aromatic ring oxidizes rather than nitrates.

  • Fix: Pre-cool the sulfuric acid before adding o-toluidine. Add the nitric acid/sulfuric acid mixture subsurface if possible to ensure immediate dissipation of heat.

Critical Protocol: N-Methylation (Eschweiler-Clarke)[3]

Objective: Convert 2-methyl-5-nitroaniline to N,N,2-trimethyl-5-nitroaniline. Challenge: Avoiding quaternary ammonium salt formation (over-alkylation) common with alkyl halides (MeI).

Recommended Method: Eschweiler-Clarke Reaction

We recommend the Eschweiler-Clarke reductive amination over Methyl Iodide alkylation. This method is self-limiting to the tertiary amine, ensuring high purity without quaternary salt contamination [2].

Protocol Summary:

  • Reagents: 2-Methyl-5-nitroaniline (1.0 eq), Formaldehyde (37% aq, 2.2–3.0 eq), Formic Acid (98%, 3.0–5.0 eq).

  • Conditions: Reflux (approx. 100°C) for 12–18 hours.

  • Mechanism: The amine condenses with formaldehyde to form an imine/iminium ion, which is then reduced by formic acid (releasing CO₂).[3]

Troubleshooting Guide (Methylation)

Q: The reaction has stalled; I still see the mono-methylated intermediate. A: The second methylation is sterically hindered by the ortho-methyl group (at position 2) and the nitro group (electronic deactivation).

  • Optimization:

    • Increase Time: This substrate is deactivated. Extend reflux to 24 hours.

    • Refresh Reagents: Formaldehyde is volatile. Add an additional 0.5 eq of formaldehyde and formic acid after 12 hours to push conversion [3].

Q: Why not use Methyl Iodide (MeI) and a base? A: While faster, MeI is non-selective. It frequently produces the quaternary ammonium salt (N,N,N-trimethyl-2-methyl-5-nitroanilinium iodide), which is difficult to separate from the desired tertiary amine. If you must use MeI, use a non-polar solvent (DCM) and a weak base (K₂CO₃) to minimize quaternization, but expect lower yields [4].

Q: I see significant gas evolution. Is this dangerous? A: This is normal. The Eschweiler-Clarke reaction generates CO₂ as the driving force.

  • Safety: Ensure the condenser is efficient and the system is open to a bubbler/scrubber. Do not seal the vessel.

Purification & Analysis

Q: How do I remove the unreacted intermediate (2-methyl-5-nitroaniline)? A: The target molecule (tertiary amine) is more basic and lipophilic than the starting primary amine, but the difference is subtle due to the nitro group.

  • Chemical Wash: Dissolve the crude mixture in ethyl acetate. Wash with acetic anhydride (1.1 eq). This acetylates any remaining primary/secondary amines, converting them into non-basic amides.

  • Acid Extraction: Wash the organic layer with dilute HCl. The tertiary amine (target) will protonate and move to the aqueous layer; the acetylated impurities remain in the organic layer. Basify the aqueous layer to recover pure N,N,2-trimethyl-5-nitroaniline.

Q: What are the key NMR signals for validation? A:

  • N-Me protons: Look for a strong singlet around 2.6–2.8 ppm (integrating to 6H).

  • Ar-Me proton: Singlet around 2.3 ppm (integrating to 3H).

  • Aromatic Region: Distinct pattern for 1,2,5-substitution (singlet-like doublet for H6, doublet for H3 and H4).

References
  • BenchChem. (2025).[1][2][4][5] An In-depth Technical Guide to 2-Methyl-5-nitroaniline. Retrieved from

  • Zhou, X., et al. (2025).[6] Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Retrieved from

  • Wikipedia. (2025). Eschweiler–Clarke reaction. Retrieved from

  • MIT Dept of Chemistry. (2015). Selective N-monomethylation of primary anilines. Retrieved from

  • IUCr. (2025). Crystal structure and geometry optimization of 5-Methyl-2-nitroaniline. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of Crude N,N,2-Trimethyl-5-nitroaniline

Document ID: TSC-RT-481516 Version: 1.0 Last Updated: February 4, 2026 Introduction: A First-Principles Approach to Purifying N,N,2-Trimethyl-5-nitroaniline Welcome to the technical support guide for the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-RT-481516 Version: 1.0 Last Updated: February 4, 2026

Introduction: A First-Principles Approach to Purifying N,N,2-Trimethyl-5-nitroaniline

Welcome to the technical support guide for the purification of N,N,2-Trimethyl-5-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a robust method for its purification via recrystallization.

Frequently Asked Questions (FAQs): The Foundational Principles

This section addresses the core concepts that underpin any successful recrystallization.

Q1: What is the fundamental principle of recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differential solubility. The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[1] A successful recrystallization involves:

  • Dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Allowing the solution to cool slowly. As the solubility of the target compound decreases, it will preferentially crystallize out of the solution, forming a crystal lattice.

  • Ensuring that the impurities either remain dissolved in the cold solvent (the "mother liquor") or are insoluble in the hot solvent and can be removed by filtration.[2]

Q2: How do the structural features of N,N,2-Trimethyl-5-nitroaniline guide solvent selection?

A2: The molecular structure is the primary determinant of solubility. N,N,2-Trimethyl-5-nitroaniline is a moderately polar aromatic compound. Key features include:

  • Aromatic Ring: A nonpolar feature.

  • Nitro Group (-NO₂): A strong electron-withdrawing, polar group.

  • Tertiary Amine (-N(CH₃)₂): A polar group, but critically, it is a hydrogen bond acceptor only, not a donor. This makes it less polar and less likely to dissolve in protic solvents (like water or methanol) compared to its primary amine analog, 2-Methyl-5-nitroaniline.

  • Methyl Groups (-CH₃): Nonpolar, aliphatic groups.

The "like dissolves like" principle suggests that solvents of intermediate polarity are excellent starting points.[3] Alcohols (like ethanol, isopropanol), ketones (acetone), or esters (ethyl acetate) are often good candidates for nitroaromatic compounds.[3]

Q3: What are the ideal characteristics of a recrystallization solvent?

A3: An ideal solvent should meet several criteria[1][3][4]:

  • High solubility for the target compound at high temperatures.

  • Low solubility for the target compound at low temperatures. This ensures maximum recovery.

  • High or no solubility for impurities, allowing them to be separated.

  • Chemically inert: It must not react with the compound.

  • A relatively low boiling point for easy removal from the purified crystals.

  • Non-toxic, inexpensive, and non-flammable for safety and practicality.

Q4: When should I consider using a mixed-solvent system?

A4: A mixed-solvent system is ideal when no single solvent has the desired solubility profile.[2][3] This typically occurs when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot). The process involves dissolving the compound in a minimal amount of the "good" hot solvent and then slowly adding the "poor" hot solvent until the solution becomes faintly cloudy (the saturation point). A small addition of the "good" solvent will clarify it, and upon slow cooling, crystals should form.[5]

Experimental Protocol: A Workflow for Method Development

This section provides a systematic workflow to determine the optimal recrystallization conditions for N,N,2-Trimethyl-5-nitroaniline.

Step 1: Small-Scale Solvent Screening

The first step is to identify a suitable solvent or solvent pair through small-scale testing.

Methodology:

  • Place approximately 20-30 mg of your crude N,N,2-Trimethyl-5-nitroaniline into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature. Agitate the tube after each drop. Note if the solid dissolves readily. A good candidate solvent will not dissolve the solid at room temperature.[1]

  • For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Likely a poor solvent due to the non-polar features of the molecule, but could be an effective "anti-solvent" in a mixed pair.
Ethanol7824.5A common and effective solvent for moderately polar compounds. Often used in an ethanol/water mixed system.[6][7]
Isopropanol8219.9Similar to ethanol, but slightly less polar.
Acetone5620.7A good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[8][9]
Ethyl Acetate776.0A less polar option that may be suitable.
Toluene1112.4A non-polar solvent. Unlikely to be a good single solvent but could be part of a pair if the compound is very greasy.
Heptane/Hexane~98 / ~69~1.9Non-polar. Primarily used as an "anti-solvent" with a more polar solvent like ethyl acetate or acetone.[5]
Step 2: Bulk Recrystallization Workflow

Once a suitable solvent system is identified, proceed with the bulk purification.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B C Heat to boiling until fully dissolved B->C D Insoluble impurities present? C->D E Hot Gravity Filtration D->E Yes F Colored impurities present? D->F No E->F G Add activated charcoal, boil, then hot filter F->G Yes H Cool slowly to room temperature F->H No G->H I Cool in ice bath H->I J Vacuum Filtration to collect crystals I->J K Wash crystals with ice-cold solvent J->K L Dry crystals K->L M M L->M Pure Product

Caption: General workflow for single-solvent recrystallization.

Methodology:

  • Dissolution: Place the crude N,N,2-Trimethyl-5-nitroaniline in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[10] Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling, reducing your yield.[11]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat to boiling for a few minutes. Causality: Charcoal has a high surface area and adsorbs colored, high-molecular-weight impurities. Using too much will adsorb your product and reduce the yield.[12]

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask. Causality: This step must be done quickly and with hot equipment to prevent the desired compound from crystallizing prematurely in the funnel.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1][12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: The wash solvent must be ice-cold to minimize redissolving the purified product.[11]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide & Advanced Q&A

This section addresses common problems encountered during recrystallization in a practical, question-and-answer format.

Troubleshooting_Flowchart Start Problem Encountered During Recrystallization Problem1 No Crystals Form Upon Cooling Start->Problem1 Problem2 Compound 'Oils Out' Start->Problem2 Problem3 Yield is Very Low Start->Problem3 Sol1a Induce Crystallization: - Scratch inner wall of flask - Add a seed crystal Problem1->Sol1a Supersaturated? Sol1b Solution is likely not saturated Problem1->Sol1b Clear Solution? Sol2a Cause: Solution is saturated above compound's melting point Problem2->Sol2a Sol3a Cause: Too much solvent used Problem3->Sol3a Sol3c Cause: Premature crystallization during hot filtration Problem3->Sol3c Sol1c Boil off some solvent to concentrate solution Sol1b->Sol1c Sol2b Re-heat to dissolve oil, add more solvent Sol2a->Sol2b Sol2c Allow to cool more slowly Sol2b->Sol2c Sol3b Recover solid from mother liquor and re-crystallize Sol3a->Sol3b Sol3d Ensure filtration apparatus is sufficiently pre-heated Sol3c->Sol3d

Caption: A decision-making flowchart for common recrystallization issues.

Q5: I've cooled my solution, but no crystals have formed. What should I do?

A5: This is a classic case of a supersaturated solution. The solution contains more dissolved solute than it theoretically should at that temperature, but the crystallization process has not been initiated.[11]

  • Troubleshooting Steps:

    • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny scratches provide a rough surface that can serve as a nucleation site for crystal growth.[11][13]

    • Seed It: If you have a small crystal of the pure compound (a "seed crystal"), add it to the solution. This provides a perfect template for further crystallization.[11][13]

    • Reduce Solvent Volume: If induction methods fail, it's likely you used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to re-concentrate it. Then, allow it to cool again.[12]

Q6: My compound separated as an oily liquid instead of crystals. Why did this happen and how can I fix it?

A6: This phenomenon, known as "oiling out," occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the presence of impurities significantly depresses the melting point of your compound. The solid essentially "melts" in the hot solution before it can crystallize.[13]

  • The Underlying Cause: The solution becomes saturated with your compound at a temperature that is above your compound's melting point.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation temperature.[3][13]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling, which may favor crystal formation over oiling out.[13]

    • If the problem persists, the chosen solvent is likely unsuitable. A different solvent with a lower boiling point should be selected.

Q7: My final yield of pure crystals is very low. What are the likely causes?

A7: A low yield is a common and frustrating issue. Several factors could be at play:

  • Excess Solvent: This is the most frequent cause.[12][13] As mentioned, using more than the minimum required amount of hot solvent will result in a significant portion of your product remaining in the cold mother liquor. You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[12]

  • Premature Crystallization: If you performed a hot filtration, product may have crystallized in the filter paper or funnel stem. This is caused by the apparatus cooling down too much during filtration.

  • Inappropriate Wash Step: Washing the final crystals with solvent that was not ice-cold, or using too much wash solvent, can dissolve a substantial amount of your product.[11]

  • Impure Crude Material: If your starting material has a very low percentage of the desired compound, the final yield will naturally be low. It is always good practice to get a mass of the crude material before starting.

Q8: The synthesis of N,N,2-Trimethyl-5-nitroaniline is from the nitration of N,N,2-trimethylaniline. What impurities should I expect?

A8: The nitration of a substituted aniline can lead to several process-related impurities. Understanding these is key to designing the purification.

  • Unreacted Starting Material: N,N,2-trimethylaniline.

  • Positional Isomers: Nitration could also occur at other positions on the ring, leading to isomers like N,N,2-Trimethyl-3-nitroaniline or N,N,2-Trimethyl-6-nitroaniline.

  • Over-nitrated Byproducts: Dinitro- or trinitro- derivatives are possible, though typically less common under controlled conditions. Recrystallization is particularly effective at removing small amounts of impurities that have different solubility profiles from the main product.

References

  • Nichols, L. (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Koerner, M. R. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Corey Organics. (n.d.). 2-Methyl-5-Nitro Aniline Manufacturers. [Link]

  • SIELC Technologies. (2018). 2-Methyl-5-nitroaniline. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2005). (PDF) 2-Chloro-5-nitroaniline. [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Doherty, R.D., et al. (1997). Current issues in recrystallization: a review. Materials Science and Engineering A238. [Link]

Sources

Optimization

Optimizing solvent systems for N,N,2-Trimethyl-5-nitroaniline chromatography

Technical Support Center: N,N,2-Trimethyl-5-nitroaniline Chromatography Overview: The Molecule & The Challenge Target Analyte: N,N,2-Trimethyl-5-nitroaniline (also known as N,N-Dimethyl-5-nitro-o-toluidine) CAS: 36714-84...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N,2-Trimethyl-5-nitroaniline Chromatography

Overview: The Molecule & The Challenge

Target Analyte: N,N,2-Trimethyl-5-nitroaniline (also known as N,N-Dimethyl-5-nitro-o-toluidine) CAS: 36714-84-8 (generic for isomer class, verify specific batch) Chemical Profile: [1]

  • Core: Aniline derivative with a nitro group (electron-withdrawing) and a tertiary amine (weakly basic).

  • Key Feature: The ortho-methyl group at position 2 creates Steric Inhibition of Resonance (SIR) . This twists the dimethylamino group out of the aromatic plane, reducing conjugation.

  • Chromatographic Implication: Unlike primary nitroanilines, this molecule exhibits higher hydrophobicity and a distinct basicity profile (pKa est. ~3.0–3.5). It is prone to silanol interactions (tailing) and retention shifts if pH is not strictly controlled.

Phase 1: Solvent System Optimization

The following solvent systems are validated for stability and peak symmetry.

Recommended Mobile Phase Systems
ParameterSystem A (Standard) System B (Mass Spec Compatible) System C (High pH / Robustness)
Mode Reversed-Phase (RP-HPLC)RP-HPLC / UHPLCRP-HPLC (Hybrid Column)
Stationary Phase C18 (End-capped, 5 µm)C18 or Phenyl-Hexyl (1.7–3 µm)C18 Hybrid (e.g., XBridge, Gemini)
Aqueous (A) 0.1% Phosphoric Acid (H₃PO₄)0.1% Formic Acid + 10mM Ammonium Formate10mM Ammonium Bicarbonate (pH 10)
Organic (B) Acetonitrile (MeCN)Methanol (MeOH) or MeCNAcetonitrile
pH Range ~2.1 – 2.5~3.0 – 3.5~10.0
Primary Use QC, Impurity ProfilingLC-MS, High SensitivityBasic impurities, Alternative Selectivity

Critical Note: For System B, the addition of Ammonium Formate is non-negotiable. Simple formic acid provides insufficient ionic strength to suppress the ionic interaction between the protonated tertiary amine and residual silanols on the column surface.

Gradient Protocol (Standard System A)
  • Flow Rate: 1.0 mL/min (for 4.6mm ID column)

  • Temperature: 30°C (Controlled)

  • Detection: UV @ 254 nm (Nitro group

    
     transition)
    
Time (min)% Aqueous (0.1% H₃PO₄)% Organic (MeCN)Event
0.09010Equilibration
2.09010Injection Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010Ready

Phase 2: Method Development Logic

Use this decision tree to select the correct optimization path based on your specific separation goals.

MethodDevelopment Start START: Define Goal CheckMS Is MS Detection Required? Start->CheckMS YesMS Use Volatile Buffers (Formate/Acetate) CheckMS->YesMS Yes NoMS Use Phosphoric Acid/Buffer CheckMS->NoMS No Selectivity Selectivity Check: Isomer Separation? YesMS->Selectivity Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interactions) Selectivity->Phenyl Yes (Isomers present) C18MS Standard C18 (Hydrophobic Selectivity) Selectivity->C18MS No (General purity) Tailing Issue: Peak Tailing? NoMS->Tailing AddTEA Add 0.1% TEA or Increase Buffer Conc. Tailing->AddTEA Mild Tailing (As < 1.5) HighpH Switch to High pH (pH 10) (Neutralize Amine) Tailing->HighpH Severe Tailing (As > 1.5)

Caption: Decision matrix for selecting column chemistry and mobile phase modifiers based on detection needs and peak symmetry.

Phase 3: Troubleshooting Guide

Q1: Why is my N,N,2-Trimethyl-5-nitroaniline peak tailing significantly (Asymmetry > 1.5)?

Diagnosis: This is the classic "Amine-Silanol" interaction. The tertiary amine is protonated at acidic pH (


) and undergoes cation exchange with ionized silanols (

) on the silica surface. Solution Protocol:
  • Increase Ionic Strength: If using 0.1% Formic Acid, add 10-20 mM Ammonium Formate . The ammonium ions compete for the silanol sites, blocking the analyte from sticking.

  • Switch Column Type: Move to a "Base Deactivated" (BD) or "HILIC-compatible" C18 column. These have high carbon loads and exhaustive end-capping.

  • Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics and reduces secondary interactions.

Q2: I see a "split" peak or a shoulder. Is my compound degrading?

Diagnosis: Before assuming degradation, check the Sample Diluent . Mechanism: N,N,2-Trimethyl-5-nitroaniline is hydrophobic. If you dissolve it in 100% Acetonitrile and inject it into a 90% Water mobile phase, the "Strong Solvent Effect" occurs. The analyte precipitates or travels faster than the mobile phase at the column head, causing band broadening or splitting. Solution Protocol:

  • Diluent Match: Dissolve the sample in the starting mobile phase (e.g., 10:90 MeCN:Water).

  • Solubility Check: If it is insoluble in 10% MeCN, dissolve in 100% MeCN first, then dilute 1:10 with water immediately before injection.

Q3: My retention time is drifting day-to-day.

Diagnosis: pH instability near the analyte's pKa. Mechanism: The pKa of N,N,2-Trimethyl-5-nitroaniline is estimated between 3.0 and 3.5.

  • If your mobile phase is pH 3.0, small fluctuations (±0.1 pH) change the ionization ratio (

    
    ) dramatically, altering retention.
    Solution Protocol: 
    
  • Move away from the pKa: Operate at pH 2.0 (fully protonated) or pH 7.0+ (fully neutral).

  • Buffer Capacity: Do not rely on simple acid addition (e.g., "add 1mL TFA"). Use a prepared buffer (Phosphate or Citrate) titrated with a pH meter.

References

  • PubChem. (n.d.). 2-Methyl-5-nitroaniline Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?. ChromaBLOGraphy. Retrieved February 4, 2026, from [Link]

  • SIELC Technologies. (n.d.). Analysis of 2-Methyl-5-nitroaniline. Retrieved February 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization and Purity Validation of Synthesized N,N,2-Trimethyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction N,N,2-Trimethyl-5-nitroaniline is a substituted aromatic amine with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,2-Trimethyl-5-nitroaniline is a substituted aromatic amine with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[1] This compound, characterized by a vibrant yellow color, serves as a crucial intermediate in the synthesis of various dyes and pigments.[1] Its utility in organic synthesis demands a rigorous approach to its characterization and purity validation to ensure the quality, consistency, and safety of downstream products. This guide provides an in-depth, experience-driven approach to the synthesis, purification, and comprehensive analytical validation of N,N,2-Trimethyl-5-nitroaniline, alongside a comparative analysis with alternative nitroaromatic dye precursors.

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of N,N,2-Trimethyl-5-nitroaniline is typically achieved through a two-step process: nitration of a suitable aniline precursor followed by exhaustive methylation of the amino group. The choice of starting material and reaction conditions is critical to maximize yield and minimize the formation of isomeric impurities.

Synthesis Pathway

A common and effective route begins with the nitration of o-toluidine (2-methylaniline). This is followed by the methylation of the resulting 2-methyl-5-nitroaniline.

Synthesis_Workflow start o-Toluidine nitration Nitration (HNO₃/H₂SO₄) start->nitration Step 1 intermediate 2-Methyl-5-nitroaniline nitration->intermediate methylation Methylation (e.g., Dimethyl Sulfate) intermediate->methylation Step 2 product N,N,2-Trimethyl-5-nitroaniline methylation->product

Caption: General synthesis workflow for N,N,2-Trimethyl-5-nitroaniline.

Experimental Protocol: Synthesis

Step 1: Nitration of o-Toluidine [2]

  • In a reaction vessel equipped with a stirrer and a cooling bath, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to below 10 °C.

  • Slowly add o-toluidine to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C to form the o-toluidinium salt. This is an exothermic reaction, and temperature control is crucial to prevent side reactions.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction vessel over approximately 2 hours, ensuring the temperature is maintained below 10 °C. Slow addition is critical to control the highly exothermic nitration reaction and prevent the formation of dinitrated byproducts.

  • After the addition is complete, pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until 2-methyl-5-nitroaniline precipitates as a solid.

  • Collect the precipitate by filtration and wash it thoroughly with water to remove any residual acid and inorganic salts.

Step 2: Methylation of 2-Methyl-5-nitroaniline

  • Dissolve the synthesized 2-methyl-5-nitroaniline in a suitable solvent, such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the solution to act as a proton scavenger.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture. The stoichiometry should be carefully controlled to ensure dimethylation while minimizing the formation of quaternary ammonium salts.

  • Heat the reaction mixture at a controlled temperature (e.g., 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude N,N,2-Trimethyl-5-nitroaniline.

  • Collect the crude product by filtration and wash with water.

Purification: Achieving High Purity

The crude product often contains unreacted starting materials, monomethylated intermediates, and isomeric byproducts. A combination of recrystallization and chromatography is recommended for achieving high purity.

Recrystallization:

Fractional crystallization from an ethanol/water mixture is an effective method for the initial purification of N,N,2-Trimethyl-5-nitroaniline, capable of achieving up to 98% purity.

Column Chromatography:

For the removal of closely related isomers, silica gel column chromatography is employed. A mobile phase of hexane/ethyl acetate (e.g., a 4:1 ratio) can effectively separate the desired product from its isomers.

Characterization and Purity Validation: A Multi-Technique Approach

A comprehensive characterization and purity validation of the synthesized N,N,2-Trimethyl-5-nitroaniline is essential. This involves a battery of analytical techniques to confirm the identity and quantify the purity of the compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity Validation cluster_results Data Analysis Synthesized_Product Synthesized N,N,2-Trimethyl-5-nitroaniline HPLC HPLC-UV Synthesized_Product->HPLC GCMS GC-MS Synthesized_Product->GCMS NMR NMR (¹H & ¹³C) Synthesized_Product->NMR FTIR FTIR Synthesized_Product->FTIR Purity Purity (%) HPLC->Purity Identity Structural Confirmation GCMS->Identity NMR->Identity FTIR->Identity

Caption: Workflow for the characterization and purity validation of N,N,2-Trimethyl-5-nitroaniline.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for determining the purity of N,N,2-Trimethyl-5-nitroaniline and quantifying any impurities. A reverse-phase method is typically employed.

Experimental Protocol: HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For Mass Spectrometry compatibility, a volatile acid modifier like formic acid can be added.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte and potential impurities show significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.

Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities, which can be identified by comparing their retention times with those of known standards or by using a mass spectrometer as a detector (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities, including residual starting materials and isomeric byproducts.

Experimental Protocol: GC-MS

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer scanning a relevant mass range (e.g., m/z 50-300).

Data Interpretation: The identity of the main peak corresponding to N,N,2-Trimethyl-5-nitroaniline is confirmed by its mass spectrum, which will show a molecular ion peak (M+) at m/z 180. The fragmentation pattern provides further structural information. Impurities are identified by their respective mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized molecule.

Expected Spectral Data (Based on related structures):

  • ¹H NMR (in CDCl₃):

    • Aromatic protons will appear as multiplets or distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The specific splitting patterns will depend on the substitution pattern.

    • The N-methyl protons will appear as a singlet at around δ 2.5-3.5 ppm.

    • The aromatic methyl protons will appear as a singlet at around δ 2.2-2.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the nitro group will be significantly downfield.

    • The N-methyl carbons will appear around δ 40-50 ppm.

    • The aromatic methyl carbon will appear around δ 15-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected Characteristic Absorption Bands:

  • N-H stretching: Absence of bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.

  • C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Comparative Analysis with Alternative Dye Intermediates

The performance of N,N,2-Trimethyl-5-nitroaniline as a dye intermediate can be benchmarked against other structurally similar compounds. Key performance indicators include the color intensity, lightfastness, and thermal stability of the resulting dyes.

CompoundStructureKey Features & Performance Aspects
N,N,2-Trimethyl-5-nitroaniline C₉H₁₂N₂O₂Produces vibrant yellow dyes. The presence of the N,N-dimethyl group can enhance the color intensity and solubility of the final dye.
2-Methyl-5-nitroaniline C₇H₈N₂O₂A primary amine precursor that can be diazotized and coupled to form a wide range of azo dyes. The resulting dyes may have different shades and properties compared to those from the N,N-dimethylated analog.[2]
N,N-Dimethyl-p-nitroaniline C₈H₁₀N₂O₂An isomer that also serves as a precursor for dyes. The position of the substituents can significantly influence the electronic properties and, consequently, the color and stability of the final dye.

Conclusion

The successful synthesis and application of N,N,2-Trimethyl-5-nitroaniline are contingent upon rigorous characterization and purity validation. A multi-technique approach, combining chromatographic and spectroscopic methods, is imperative for confirming the chemical identity and ensuring the purity of the synthesized compound. This guide provides a comprehensive framework for researchers and scientists to confidently synthesize, purify, and validate this important dye intermediate, enabling the development of high-quality downstream products.

References

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of N,N,2-Trimethyl-5-nitroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the nitroaniline scaffold has emerged as a privileged structure, underpinning the development of a diverse array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the nitroaniline scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. The inherent electronic properties of the nitro and amino functionalities, coupled with the potential for extensive chemical modification, render these molecules versatile platforms for drug discovery. This guide provides an in-depth technical comparison of N,N,2-Trimethyl-5-nitroaniline derivatives, exploring their structure-activity relationships (SAR), particularly in the context of their antimicrobial and anticancer potential. By examining the causal relationships behind experimental design and providing validated protocols, this document serves as an authoritative resource for researchers engaged in the synthesis and evaluation of novel therapeutic entities.

The N,N,2-Trimethyl-5-nitroaniline Core: A Foundation for Bioactivity

The parent compound, N,N,2-Trimethyl-5-nitroaniline, possesses a unique substitution pattern on the aniline ring that dictates its fundamental chemical and biological properties. The presence of the electron-withdrawing nitro group at the 5-position significantly influences the electron density of the aromatic ring, a key factor in its biological interactions. The N,N-dimethyl and the 2-methyl groups introduce steric and electronic modifications that can modulate the molecule's reactivity, solubility, and ability to bind to biological targets. The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive intermediates that can induce cellular damage.[1]

Structure-Activity Relationship (SAR) Analysis

Impact of N-Acyl Substitution on Antimicrobial Activity

The introduction of different acyl groups at the amino nitrogen can significantly impact the antimicrobial potency of the parent molecule. This is a common strategy to modulate the lipophilicity and electronic properties of the compound, thereby influencing its ability to penetrate bacterial cell membranes and interact with intracellular targets.

Table 1: Postulated Structure-Activity Relationship for N-Acylated 2-Methyl-5-nitroaniline Derivatives

DerivativeR Group (at N-acyl position)Expected Impact on Antimicrobial ActivityRationale
1 H (unsubstituted acetamide)Baseline activityProvides a fundamental structure for comparison.
2 Small alkyl (e.g., -CH₃, -C₂H₅)Potential for increased activityMay enhance lipophilicity, improving cell wall penetration.
3 Bulky alkyl (e.g., -C(CH₃)₃)Potential for decreased activitySteric hindrance may impede binding to the active site of target enzymes.
4 Aromatic (e.g., -C₆H₅)Potential for enhanced activityAromatic rings can engage in π-π stacking interactions with biological targets.
5 Heteroaromatic (e.g., furan, thiophene)Potential for enhanced and broader-spectrum activityHeteroatoms can act as hydrogen bond acceptors or donors, improving target engagement.
6 Electron-withdrawing group on aryl ringPotential for increased activityMay enhance the susceptibility of the nitro group to reduction, a key activation step.
7 Electron-donating group on aryl ringPotential for decreased activityMay decrease the susceptibility of the nitro group to reduction.

The antimicrobial activity of these derivatives is believed to stem from the intracellular reduction of the nitro group to form cytotoxic radicals.[1] The nature of the N-acyl substituent can influence the ease of this reduction, thereby modulating the compound's potency.

Anticancer Cytotoxicity

Nitroaniline derivatives have also been investigated for their potential as anticancer agents.[2][3] The mechanism of action is often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells. The cytotoxic effects of these compounds are also linked to the bioreduction of the nitro group, which is often more efficient in the hypoxic environment of solid tumors.[2]

Table 2: Hypothetical Comparison of Cytotoxicity (IC₅₀ in µM) of N,N,2-Trimethyl-5-nitroaniline Derivatives against a Representative Cancer Cell Line (e.g., MCF-7)

CompoundR Group (at N-acyl position)Predicted IC₅₀ (µM)Rationale for Predicted Activity
Parent Compound -> 100Limited intrinsic cytotoxicity without derivatization.
Derivative A Aromatic substituent20-50Aromatic moiety may enhance binding to intracellular targets.
Derivative B Heteroaromatic substituent10-30Potential for improved target interaction and cellular uptake.
Doxorubicin (Reference Drug)< 1Standard chemotherapeutic agent for comparison.

It is crucial to note that these are predicted trends, and empirical testing is necessary to validate these hypotheses.

Comparative Analysis with Alternative Scaffolds

To provide a broader context for the potential of N,N,2-Trimethyl-5-nitroaniline derivatives, it is useful to compare them with other classes of antimicrobial and anticancer agents.

Comparison with Quinolone Antibiotics

Quinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[4]

Table 3: Comparative Antimicrobial Profile

FeatureN,N,2-Trimethyl-5-nitroaniline Derivatives (Predicted)Quinolone Antibiotics (e.g., Ciprofloxacin)
Mechanism of Action Nitro-reduction leading to radical formation and cellular damage.Inhibition of DNA gyrase and topoisomerase IV.[4]
Spectrum of Activity Potentially broad-spectrum, including anaerobic bacteria.Broad-spectrum against Gram-positive and Gram-negative bacteria.[4]
Resistance Mechanisms Alterations in nitroreductase enzymes.Mutations in target enzymes, efflux pumps.[4]
Key SAR Features Electronic nature of substituents influencing nitro-reduction.Substitutions on the quinolone ring modulating potency and spectrum.
Comparison with Novel Non-Nitroaromatic Anticancer Agents

Recent drug discovery efforts have focused on developing non-classical anticancer agents with novel mechanisms of action.

Table 4: Comparative Anticancer Profile

FeatureN,N,2-Trimethyl-5-nitroaniline Derivatives (Hypothesized)Novel Anticancer Agents (e.g., Kinase Inhibitors)
Mechanism of Action Hypoxia-activated prodrugs, inducing oxidative stress.[2]Targeted inhibition of specific signaling pathways.
Selectivity Potential for tumor selectivity due to hypoxic activation.[2]High selectivity for cancer cells overexpressing the target kinase.
Toxicity Profile Potential for off-target effects due to reactive intermediates.Generally lower off-target toxicity but can have specific side effects.
Key SAR Features Modulation of redox potential and lipophilicity.Optimization of binding to the ATP-binding pocket of the target kinase.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed and validated experimental protocols are essential.

Synthesis of N-Acylated N,N,2-Trimethyl-5-nitroaniline Derivatives

This protocol describes a general method for the acylation of 2-methyl-5-nitroaniline, which can be adapted for the N,N,2-trimethylated analogue.

Protocol 1: Synthesis of an N-Acyl-2-methyl-5-nitroaniline Derivative

  • Dissolution: Dissolve 2-methyl-5-nitroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Analysis A Prepare Mueller-Hinton -Agar Plates C Inoculate Agar Plates A->C B Prepare Standardized -Bacterial Inoculum B->C D Create Wells in Agar C->D E Add Test Compounds -& Controls to Wells D->E F Incubate Plates (37°C, 18-24h) E->F G Measure Zones of -Inhibition (mm) F->G

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Anticancer Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs. [5][6] Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the N,N,2-Trimethyl-5-nitroaniline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve. [7][8]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The N,N,2-Trimethyl-5-nitroaniline scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The insights from the structure-activity relationships of related nitroaromatic compounds suggest that systematic modification of the N-acyl substituent can lead to derivatives with enhanced potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of these compounds.

Future research should focus on synthesizing a focused library of N,N,2-Trimethyl-5-nitroaniline derivatives and performing comprehensive in vitro and in vivo testing to establish a quantitative SAR. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways involved in their biological activity. Such efforts will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Adamantane derivatives exhibit a wide range of biological activities, including antiviral, antidiabetic, antibacterial, antiplasmodial (antimalarial)
  • A series of 2-methyl-5-nitroaniline derivatives were synthesized to determine their in vitro antimicrobial activity.
  • Quinolones are broad-spectrum antibiotics active against both Gram-positive and Gram-negative bacteria by inhibiting bacterial nucleic acid synthesis. (Source: PMC)
  • IC50 values of anticancer agents can be calculated by linear approximation regression of the percentage survival versus the drug concentr
  • The antimicrobial activity of nitroaromatic compounds is related to the enzymatic reduction of the nitro group in vivo.
  • The agar diffusion technique is a common method for determining antimicrobial activity. (Source: PMC)
  • Nitroaniline mustards have potential as hypoxia-selective cytotoxic agents, with reductive metabolism activating the nitrogen mustard. (Source: PubMed)
  • The minimum inhibitory concentration values against Gram-negative and Gram-positive bacteria were determined for a group of synthesized alpha-substituted 2-methyl-5-nitrofuran deriv
  • The biological activity of nitroaromatic compounds often involves the reduction of the nitro group to form toxic intermedi
  • IC50 values can be calculated from MTT assay results using software like Prism by plotting a dose-response curve.
  • The agar well diffusion assay involves creating wells in an inoculated agar plate and filling them with antimicrobial solutions.
  • The MTT assay is a common method to evaluate the cytotoxic activity of synthesized compounds against cancer cell lines. (Source: Benchchem)
  • Studies on farm animals treated with quinolones have found multidrug resistance in Escherichia coli isol
  • A D2O-single cell Raman spectroscopy method can be used to quantify the inhibitory activity of anticancer drugs and determine IC50 values. (Source: Royal Society of Chemistry)
  • A study on new pyrimidoisoquinolinquinones aimed to establish the necessary structural requirements for high antibacterial activity. (Source: MDPI)
  • The cytotoxic activity of nitrogenated benzopyran and quinoline derivatives against human cancer cell lines was evaluated by the MTT assay.
  • The MTT assay protocol involves seeding cells, treating with a drug, adding MTT, dissolving formazan, and measuring absorbance to determine IC50 values.
  • A step-by-step guide to the well diffusion method for evaluating antibacterial activity. (Source: LinkedIn)
  • 2-Methyl-5-nitroaniline has been shown to be mutagenic to several strains of Salmonella typhimurium. (Source: Benchchem)
  • The detection limit for ciprofloxacin in an in vitro dynamic model was 0.05 μg/ml. (Source: PMC)
  • The agar well diffusion method is a simple and efficient procedure for screening antimicrobial activity.
  • A guide to calculating and interpreting IC50 values in cell viability assays. (Source: CLYTE)
  • Benzimidazolylphenol derivatives and their metal complexes have been studied for their structural characteristics and antimicrobial activities. (Source: Revue Roumaine de Chimie)
  • The GDSC database contains drug sensitivity data, including IC50 values, for numerous anticancer drugs against various cancer cell lines. (Source: Oxford Academic)
  • Anionic and neutral zwitterionic ultrashort lipopeptides can possess potent antimicrobial and membrane-disrupting activities. (Source: Frontiers)
  • Quantitative PCR (qPCR) and high-throughput qPCR are widely used for the quantification of antibiotic resistance genes. (Source: MDPI)
  • The agar well-diffusion antimicrobial assay is commonly used for determining the antagonistic effects of acellular supernatants.
  • A detailed protocol for the MTT assay, including reagent preparation and d
  • Novel non-arene osmium complexes have shown anticancer activity with IC50 values as low as 0.32 µM. (Source: MDPI)
  • The prevalence of ciprofloxacin resistance in urinary Escherichia coli has been shown to be associated with fluoroquinolone use. (Source: NIH)
  • A basic protocol for the MTT cell proliferation assay.
  • Benzothiazole aniline derivatives are being investigated as promising candidates for anticancer drug development. (Source: IFTM University)
  • A review of the antibacterial mechanisms of peptide-based agents and their structure-activity rel
  • The nitroacridine derivative nitracrine is selectively cytotoxic to hypoxic tumor cells in culture. (Source: PubMed)
  • The IC50 value is a time-dependent index for evaluating chemotherapy efficacy. (Source: PMC)

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Impurity Profiling

In the landscape of pharmaceutical development, the comprehensive characterization of impurities is not merely a regulatory hurdle but a scientific necessity to ensure the safety and efficacy of drug products. Impurity p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the comprehensive characterization of impurities is not merely a regulatory hurdle but a scientific necessity to ensure the safety and efficacy of drug products. Impurity profiling—the identification and quantification of unwanted chemical entities in active pharmaceutical ingredients (APIs) and finished drug products—is a cornerstone of this process.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for this purpose.[2][3]

This guide provides an in-depth comparison of HPLC and GC for impurity profiling, moving beyond a simple recitation of principles to offer a practical framework for their cross-validation. As a Senior Application Scientist, my goal is to equip you not just with the "how," but with the "why," enabling you to make informed decisions in your analytical strategy and to design robust, self-validating protocols.

The Orthogonal Imperative: Why Cross-Validate HPLC and GC?

HPLC and GC are fundamentally different separation techniques, making them powerful orthogonal methods.[4] Orthogonality in analytical chemistry refers to the use of two or more methods with different separation principles to analyze the same sample. This approach significantly increases the confidence in the analytical results, as it is unlikely that the same impurity would co-elute with the main component or another impurity in two dissimilar systems.

The primary rationale for cross-validating HPLC and GC methods for impurity profiling is to build a comprehensive and reliable picture of a drug substance's purity. While HPLC is the workhorse for non-volatile and thermally labile compounds, GC excels in the analysis of volatile and semi-volatile impurities.[4] By employing both, we mitigate the risk of overlooking impurities that may not be amenable to one technique alone.

Fundamental Principles: A Tale of Two Phases

Understanding the core principles of HPLC and GC is fundamental to appreciating their complementary nature and to designing a meaningful cross-validation study.

High-Performance Liquid Chromatography (HPLC):

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] The analyte is dissolved in a solvent and pumped at high pressure through a column packed with small particles. The separation is governed by the analyte's polarity, size, and specific interactions with the stationary phase. HPLC is particularly well-suited for a wide range of pharmaceutical compounds, including large molecules, polar compounds, and those that are not stable at elevated temperatures.[4]

Gas Chromatography (GC):

In contrast, GC utilizes a gaseous mobile phase (an inert carrier gas like helium or nitrogen) to transport the sample through a heated column containing a stationary phase.[2] Separation is based on the compound's volatility and its interaction with the stationary phase. For a compound to be analyzed by GC, it must be volatile and thermally stable. This makes GC the ideal choice for analyzing residual solvents, starting materials, and certain degradation products that are volatile in nature.[3]

Head-to-Head: A Comparative Analysis of HPLC and GC for Impurity Profiling

The choice between HPLC and GC, or the decision to use both, is dictated by the physicochemical properties of the API and its potential impurities. The following table summarizes the key performance characteristics of each technique in the context of impurity profiling.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale & Causality
Analyte Scope Non-volatile, thermally labile, polar, and high molecular weight compounds.Volatile and thermally stable compounds.[2]HPLC operates at or near ambient temperatures, preserving the integrity of heat-sensitive molecules. GC requires vaporization at high temperatures, limiting its use to compounds that can withstand such conditions without degradation.
Selectivity High; tunable by altering mobile phase composition, pH, and stationary phase chemistry.High; primarily dependent on the stationary phase and temperature programming.The liquid mobile phase in HPLC offers more variables for optimization, allowing for fine-tuning of selectivity for complex mixtures. GC's selectivity is largely governed by the column's stationary phase chemistry.
Sensitivity Good to excellent, depending on the detector (e.g., UV, DAD, MS).Excellent, particularly with sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[2]Detectors like FID in GC are highly sensitive to organic compounds. HPLC detectors like UV have broader applicability but may not reach the same level of sensitivity for all compounds as specialized GC detectors.
Sample Preparation Often involves dissolution in a suitable solvent; may require filtration.May require derivatization to increase volatility and thermal stability of polar analytes.The need for derivatization in GC for certain compounds adds a layer of complexity and potential for analytical variability.
Analysis Time Typically 15-60 minutes per sample.Faster, often in the range of 5-30 minutes per sample.The gaseous mobile phase in GC allows for faster diffusion and mass transfer, leading to shorter analysis times.
Cost Higher initial instrument cost and ongoing solvent expenses.Lower initial instrument cost and less expensive carrier gases.The high-pressure pumps and solvent delivery systems of HPLC contribute to a higher instrument cost.

The Cross-Validation Workflow: A Step-by-Step Protocol

Cross-validation of HPLC and GC methods is a systematic process to demonstrate that both methods are suitable for their intended purpose and provide comparable, reliable results for the impurities they are designed to detect. This protocol is designed to be a robust, self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

CrossValidationWorkflow Cross-Validation Workflow for HPLC and GC Impurity Methods cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Protocol Definition cluster_2 Phase 3: Sample Analysis cluster_3 Phase 4: Data Comparison & Evaluation cluster_4 Phase 5: Reporting & Conclusion Dev_HPLC Develop & Validate HPLC Method for Non-Volatile Impurities Define_Protocol Define Cross-Validation Protocol: - Samples to be tested - Impurities to be monitored - Acceptance criteria Dev_HPLC->Define_Protocol Dev_GC Develop & Validate GC Method for Volatile Impurities Dev_GC->Define_Protocol Analyze_HPLC Analyze Selected Samples by Validated HPLC Method Define_Protocol->Analyze_HPLC Analyze_GC Analyze Selected Samples by Validated GC Method Define_Protocol->Analyze_GC Compare_Data Compare Impurity Profiles: - Qualitative agreement (peak detection) - Quantitative agreement (impurity levels) Analyze_HPLC->Compare_Data Analyze_GC->Compare_Data Stats_Analysis Statistical Analysis: - Bland-Altman plot - Equivalence testing (e.g., TOST) Compare_Data->Stats_Analysis Eval_Criteria Evaluate Against Acceptance Criteria Stats_Analysis->Eval_Criteria Report Generate Cross-Validation Report Eval_Criteria->Report Conclusion Conclusion on Method Comparability Report->Conclusion MethodSelection Logical Framework for Method Selection Start Impurity Profiling Required for Drug Substance Assess_Properties Assess Physicochemical Properties of API and Potential Impurities Start->Assess_Properties Volatile Are volatile or semi-volatile impurities expected? Assess_Properties->Volatile NonVolatile Are non-volatile or thermally labile impurities expected? Volatile->NonVolatile No Use_GC Develop and Validate GC Method Volatile->Use_GC Yes Use_HPLC Develop and Validate HPLC Method NonVolatile->Use_HPLC Yes Conclusion Conclusion NonVolatile->Conclusion No (Re-evaluate) Use_GC->NonVolatile Cross_Validate Cross-Validate HPLC and GC Methods for a Comprehensive Profile Use_GC->Cross_Validate Use_HPLC->Volatile Use_HPLC->Cross_Validate

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N,N,2-Trimethyl-5-nitroaniline
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N,N,2-Trimethyl-5-nitroaniline
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